Flumezin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
25475-73-4 |
|---|---|
Molekularformel |
C11H9F3N2O3 |
Molekulargewicht |
274.2 g/mol |
IUPAC-Name |
2-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazinane-3,5-dione |
InChI |
InChI=1S/C11H9F3N2O3/c1-15-10(18)16(9(17)6-19-15)8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3 |
InChI-Schlüssel |
FYEWDLAVQKIKQE-UHFFFAOYSA-N |
SMILES |
CN1C(=O)N(C(=O)CO1)C2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
CN1C(=O)N(C(=O)CO1)C2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In Vitro Mechanism of Action of Dequalinium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dequalinium chloride, the active pharmaceutical ingredient in Fluomizin, is a quaternary ammonium compound with a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1] Its efficacy stems from a multi-targeted mechanism of action that rapidly compromises the viability of pathogenic microorganisms. This technical guide provides an in-depth overview of the in vitro mechanism of action of dequalinium chloride, focusing on its core effects on microbial cells. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visualizations of the primary signaling pathways and experimental workflows.
Core Mechanism of Action
The antimicrobial activity of dequalinium chloride is primarily driven by its ability to disrupt cellular membranes and inhibit essential enzymatic processes.[2] As a cationic, lipophilic molecule, it readily interacts with the negatively charged components of microbial cell membranes, initiating a cascade of events that lead to cell death.[3]
The principal mechanisms of action are:
-
Increased Cell Permeability: Dequalinium chloride intercalates into the phospholipid bilayer of the microbial cell membrane, disrupting its integrity. This leads to increased permeability, causing the leakage of vital intracellular components such as potassium ions and nucleotides.[3]
-
Enzyme Inhibition: Following membrane disruption, dequalinium chloride can access and inhibit crucial membrane-bound and cytoplasmic enzymes involved in cellular respiration and metabolism.[3] A key target is the F1-ATPase, leading to the inhibition of mitochondrial ATP synthesis and a subsequent energy deficit within the cell.[4]
-
Protein Denaturation and Synthesis Inhibition: Dequalinium chloride can cause the denaturation of cellular proteins, including those essential for metabolic functions and ribosomal proteins, thereby halting protein synthesis.[5][6]
-
DNA Interaction: Once inside the cell, dequalinium chloride can interact with and precipitate nucleic acids, further disrupting cellular processes.[3][4]
This multi-targeted approach is advantageous as it reduces the likelihood of the development of microbial resistance.
Quantitative Data
The in vitro activity of dequalinium chloride has been quantified through various assays, primarily determining its minimum inhibitory concentration (MIC) against a range of pathogens and its inhibitory concentration (IC50) against specific enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) of Dequalinium Chloride against Various Pathogens
| Microorganism | Strain | MIC Range (µg/mL) | Reference |
| Atopobium vaginae | Clinical Isolates | < 0.0625 - 2 | [5][7] |
| Candida albicans | N/A | 0.5 - 2.0 | |
| Acinetobacter baumannii | ATCC 19606 | 64 | |
| Staphylococcus aureus | N/A | 1.28 | [1] |
| Various Vaginal Pathogens | Clinical Isolates | 0.2 - ≥ 1024 | [4] |
Table 2: Inhibitory Activity of Dequalinium Chloride against Specific Enzymes and Channels
| Target | Cell Type/System | IC50 | Reference |
| Protein Kinase C (PKC) | N/A | 7 - 18 µM | [5][8] |
| Apamin-sensitive K+ channels | Hepatocytes | 1.1 µM | [5] |
| Angiotensin II-evoked K+ loss | Hepatocytes | 1.5 µM | [5][8] |
| hOCT2-mediated Cisplatin transport | HEK-hOCT2 cells | 18.81 ± 9.93 nM | [9] |
| hOCT2-mediated Oxaliplatin transport | HEK-hOCT2 cells | 11.37 ± 5.32 nM | [9] |
Experimental Protocols
This section details the methodologies for key in vitro experiments to assess the mechanism of action of dequalinium chloride.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Objective: To determine the lowest concentration of dequalinium chloride that inhibits the visible growth of a target microorganism.
Materials:
-
Dequalinium chloride stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the dequalinium chloride stock solution in the broth medium directly in the wells of the 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control well (microorganism in broth without dequalinium chloride) and a negative control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity or measure the optical density (OD) using a microplate reader.
-
The MIC is the lowest concentration of dequalinium chloride in which no visible growth is observed.
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Bacterial Cell Permeability Assay
This assay measures the ability of dequalinium chloride to disrupt the bacterial cell membrane, leading to increased permeability. The uptake of a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes, is a common method.
Objective: To assess the effect of dequalinium chloride on bacterial membrane integrity.
Materials:
-
Dequalinium chloride solution
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
Fluorometer or flow cytometer
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to a specific optical density.
-
Add dequalinium chloride to the bacterial suspension at various concentrations. Include an untreated control.
-
Incubate the suspensions for a defined period.
-
Add propidium iodide to each suspension and incubate in the dark.
-
Measure the fluorescence intensity using a fluorometer or analyze the percentage of PI-positive cells using a flow cytometer. An increase in fluorescence indicates membrane permeabilization.
Workflow for Bacterial Cell Permeability Assay.
Signaling Pathways and Molecular Interactions
The multifaceted mechanism of action of dequalinium chloride involves a series of interconnected events that ultimately lead to microbial cell death.
Signaling Pathway of Dequalinium Chloride's Antimicrobial Action.
Conclusion
Dequalinium chloride exerts its potent antimicrobial effects through a rapid, multi-targeted mechanism of action. Its ability to disrupt cell membranes, inhibit essential enzymes, and interfere with protein and DNA synthesis makes it an effective agent against a broad range of pathogens. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. The multifaceted nature of its mechanism of action is a key attribute that likely contributes to its clinical efficacy and low potential for resistance development.
References
- 1. Dequalinium Chloride—An Emerging Option in the Sparse Landscape of Bacterial Vaginosis Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dequalinium Chloride Effectively Disrupts Bacterial Vaginosis (BV) Gardnerella spp. Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.isciii.es [scielo.isciii.es]
- 6. mdpi.com [mdpi.com]
- 7. Susceptibility testing of Atopobium vaginae for dequalinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis and Purification of Trifluoromethylphenothiazine-Based Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of potent antipsychotic agents derived from the 2-(trifluoromethyl)phenothiazine core, compounds often associated with the term "Flumezin" in a pharmaceutical context due to their structural similarities with drugs like Fluphenazine and Trifluoperazine. This document details the chemical synthesis pathways, experimental protocols, and purification methodologies, presenting quantitative data in a clear, tabular format.
Introduction
Phenothiazine derivatives are a cornerstone in the treatment of psychotic disorders. The introduction of a trifluoromethyl group at the 2-position of the phenothiazine ring system significantly enhances the antipsychotic potency. This guide focuses on the synthesis of two key drugs in this class: Fluphenazine and Trifluoperazine. The synthetic strategy generally involves two main stages: the synthesis of the core intermediate, 2-(trifluoromethyl)phenothiazine, followed by its N-alkylation to introduce the desired side chain.
Synthesis of the Core Intermediate: 2-(Trifluoromethyl)phenothiazine
The synthesis of 2-(trifluoromethyl)phenothiazine is a critical first step. An improved process involves the cyclization of 3-trifluoromethyldiphenylamine.
Experimental Protocol: Cyclization to 2-(Trifluoromethyl)phenothiazine [1]
-
Reaction Setup: A mixture of 3-trifluoromethyldiphenylamine, sublimed sulfur (0.5 equivalents), and a catalytic amount of iodine is prepared in a suitable reaction vessel.
-
Reaction Conditions: The mixture is heated to 130°C.
-
Work-up and Purification: After the reaction is complete, the crude product is purified by recrystallization from toluene. This method has been reported to yield 2-(trifluoromethyl)phenothiazine with a purity of >98%[1].
A US patent describes another method starting from 2-acetamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide.
Experimental Protocol: Synthesis from 2-acetamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide [2]
-
Reaction: 11.75 g of 2-acetamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide and 2.24 g of anhydrous potassium carbonate are suspended in 120 ml of N,N-dimethylformamide.
-
Reflux: The mixture is refluxed for 2 hours.
-
Isolation: The reaction mixture is filtered, and the filtrate is concentrated in vacuo to a syrupy residue.
-
Purification: The residue is distilled in vacuo to afford 10-acetyl-2-(trifluoromethyl)phenothiazine. This intermediate is then heated in alcoholic KOH, and the addition of water precipitates 2-(trifluoromethyl)phenothiazine. The final product is purified by crystallization from chloroform and washing with hexane to yield yellow platelets with a purity of 99.9%[2].
| Precursor | Reagents | Solvent | Yield | Purity | Reference |
| 3-trifluoromethyldiphenylamine | Sulfur, Iodine | None (neat) | N/A | >98% | [1] |
| 2-acetamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide | Potassium carbonate, KOH | N,N-dimethylformamide, Alcohol | 1.28 kg (from 1.8 kg residue) | 99.9% | [2] |
Synthesis Pathway of 2-(Trifluoromethyl)phenothiazine
Caption: Synthetic routes to 2-(Trifluoromethyl)phenothiazine.
Synthesis of Fluphenazine
Fluphenazine is synthesized by the N-alkylation of 2-(trifluoromethyl)phenothiazine with 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine.
Experimental Protocol: Synthesis of Fluphenazine [3]
-
Reaction Setup: 2-(trifluoromethyl)phenothiazine is dissolved in toluene in a reaction flask. Sodium hydroxide is added as the acid binder.
-
Addition of Alkylating Agent: A toluene solution of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine is added dropwise to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux, and water generated during the reaction is continuously removed via azeotropic distillation. The reaction is typically carried out for 8 hours.
-
Work-up: After completion, the reaction mixture is worked up, and the crude Fluphenazine base is obtained by distillation under reduced pressure.
| Precursor | Reagent | Solvent | Catalyst/Base | Yield | Reference |
| 2-(Trifluoromethyl)phenothiazine | 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine | Toluene | Sodium Hydroxide | 75-96% | [1][3] |
Synthesis Pathway of Fluphenazine
Caption: Synthesis of Fluphenazine via N-alkylation.
Synthesis of Trifluoperazine
Trifluoperazine is synthesized by reacting 2-(trifluoromethyl)phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.
Experimental Protocol: Synthesis of Trifluoperazine [4]
-
Reaction Setup: 2-(Trifluoromethyl)phenothiazine is reacted with 1-(3-chloropropyl)-4-methylpiperazine in the presence of sodium amide.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent.
A patent describes a similar condensation reaction.
Experimental Protocol: Condensation Reaction for Trifluoperazine [5]
-
Reaction: A condensation reaction between 2-trifluoromethylphenothiazine and 4-methyl-1-chloropropyl piperazine is carried out in an organic solvent (e.g., toluene) with a catalyst (e.g., tetrabutylammonium bromide) at a pH of 9-12 and a temperature of 80-120°C.
-
Isolation: The crude Trifluoperazine is obtained from the reaction mixture.
| Precursor | Reagent | Solvent | Catalyst/Base | Yield | Reference |
| 2-(Trifluoromethyl)phenothiazine | 1-(3-chloropropyl)-4-methylpiperazine | N/A | Sodium Amide | N/A | [4] |
| 2-(Trifluoromethyl)phenothiazine | 4-methyl-1-chloropropyl piperazine | Toluene | Tetrabutylammonium bromide | N/A | [5] |
Caption: Purification workflow for phenothiazine-based APIs.
Conclusion
The synthesis and purification of trifluoromethylphenothiazine-based antipsychotics like Fluphenazine and Trifluoperazine involve well-established chemical principles. The key to successful manufacturing lies in the efficient synthesis of the 2-(trifluoromethyl)phenothiazine intermediate and its subsequent pure N-alkylation. Purification via salt formation and crystallization is a robust method to achieve the high purity required for pharmaceutical applications. The analytical methods, particularly HPLC, are indispensable for quality control throughout the process. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this important class of drugs.
References
- 1. Fluphenazine Hydrochloride [benchchem.com]
- 2. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 3. CN105153062A - Preparation method of permitil - Google Patents [patents.google.com]
- 4. TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. CN102690245A - Method for preparing trifluoperazine hydrochloride - Google Patents [patents.google.com]
Flumezin: An Inquiry into its Spectral Properties and Quantum Yield
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document addresses the request for an in-depth technical guide on the spectral properties and quantum yield of Flumezin. Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available experimental data on the absorption spectrum, fluorescence spectrum, or fluorescence quantum yield of this compound (IUPAC name: 2-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazinane-3,5-dione).
While direct data for this compound is unavailable, this guide provides an overview of the photophysical properties of structurally related heterocyclic compounds, specifically derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole. This information may offer general insights into the potential spectral behavior of compounds containing an oxadiazole-like core. The data presented herein is for comparative purposes and should not be considered representative of this compound's actual spectral characteristics.
Table 1: Spectral Properties of Representative 1,3,4-Oxadiazole Derivatives
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) |
| 2,5-Diphenyl-1,3,4-oxadiazole (PPD) | Cyclohexane | 298 | 345 | 0.89 |
| 2-(4-tert-Butylphenyl)-5-phenyl-1,3,4-oxadiazole (PBD) | Cyclohexane | 302 | 350 | 0.92 |
| 2,2'-(1,4-Phenylene)bis(5-phenyl-1,3,4-oxadiazole) | Chloroform | 335 | 395 | 0.85 |
| 2-(Naphthalen-1-yl)-5-phenyl-1,3,4-oxadiazole | Toluene | 315 | 380, 400 (sh) | 0.78 |
Note: The data in this table is compiled from various sources on the photophysical properties of well-characterized 1,3,4-oxadiazole derivatives and is intended for illustrative purposes only.
Experimental Protocols for Spectral Characterization of Heterocyclic Compounds
The determination of spectral properties and quantum yield for fluorescent molecules typically involves the following standard methodologies.
Absorption Spectroscopy
-
Objective: To determine the wavelengths of light absorbed by the compound and its molar extinction coefficient.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Methodology:
-
A stock solution of the compound is prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
A series of dilutions are prepared from the stock solution.
-
The absorption spectra of the solutions are recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission spectra of the compound.
-
Instrumentation: A spectrofluorometer.
-
Methodology:
-
A dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) is prepared in a suitable solvent.
-
The excitation spectrum is recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the emission maximum).
-
The emission spectrum is recorded by exciting the sample at a fixed wavelength (typically the absorption maximum) and scanning the emission wavelengths.
-
Fluorescence Quantum Yield Determination (Relative Method)
-
Objective: To determine the efficiency of the fluorescence process.
-
Methodology:
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G) is chosen, which absorbs and emits in a similar spectral region as the sample.
-
The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Visualizing Experimental Workflow
The general workflow for determining the spectral properties of a novel compound is depicted below.
Conclusion
While the spectral properties and quantum yield of this compound remain uncharacterized in the public domain, the study of related oxadiazole derivatives provides a foundational understanding of the potential photophysical behavior of such heterocyclic systems. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to determine these crucial parameters for this compound or any novel compound. Future research into the synthesis and characterization of this compound is necessary to elucidate its specific spectral properties and to assess its potential applications in fields where fluorescence is a key attribute.
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Dequalinium Chloride in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of dequalinium chloride, the active pharmaceutical ingredient in Fluomizin, within biological buffers. As a quaternary ammonium antiseptic, understanding its behavior in aqueous environments is paramount for the development of robust and effective pharmaceutical formulations. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and provides visual workflows to aid in experimental design. While extensive quantitative data in specific biological buffers remains limited in publicly available literature, this guide establishes a framework for systematic evaluation based on established analytical methodologies.
Introduction
Dequalinium chloride is a symmetrical quaternary ammonium compound with broad-spectrum antimicrobial and antifungal activity. It is the active ingredient in Fluomizin®, a vaginal tablet for the treatment of various vaginal infections.[1][2] The efficacy and safety of a topical formulation are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API), particularly its solubility and stability in relevant biological media.
For in vitro studies, drug formulation, and quality control, biological buffers such as phosphate-buffered saline (PBS) and Tris-HCl are routinely employed to mimic physiological conditions. Therefore, a thorough understanding of dequalinium chloride's solubility and degradation kinetics in these buffers is critical for researchers and formulation scientists. This guide aims to consolidate the available information and provide practical methodologies for determining these key parameters.
Physicochemical Properties of Dequalinium Chloride
Dequalinium chloride is a white or yellowish-white, hygroscopic powder.[3] Its structure consists of two quinaldinium rings linked by a ten-carbon aliphatic chain.
Solubility of Dequalinium Chloride
The solubility of dequalinium chloride in aqueous solutions is a critical factor for its formulation and bioavailability. There are conflicting reports in the literature regarding its precise solubility in water, with some sources describing it as "slightly soluble"[5] and others as "soluble." This discrepancy may be due to differences in experimental conditions such as temperature, pH, and the presence of counter-ions.
Quantitative Solubility Data
The available quantitative data on the solubility of dequalinium chloride is summarized in the table below. It is important to note the variability in the reported values and the limited information on solubility in specific biological buffers.
| Solvent | Temperature (°C) | Method | Reported Solubility | Reference |
| Water | Not Specified | Not Specified | < 2.61 mg/mL | [4] |
| DMSO | Not Specified | Not Specified | < 1 mg/mL (insoluble or slightly soluble) | [6] |
| Ethanol | Not Specified | Not Specified | < 1 mg/mL (insoluble) | [6] |
Stability of Dequalinium Chloride
The chemical stability of dequalinium chloride in solution is influenced by factors such as pH, temperature, light, and the presence of other excipients. Understanding its degradation profile is essential for determining appropriate storage conditions and shelf-life for formulations.
General Stability Profile
Dequalinium chloride is reported to be stable as a solid for up to two years when stored appropriately.[5] A patent suggests that a crystalline hydrate form of dequalinium chloride exhibits greater storage stability compared to the anhydrous form.[7] Solutions of dequalinium chloride in DMSO or distilled water are reportedly stable for up to 3 months when stored at -20°C.[5]
Stability in Biological Buffers
Specific data on the degradation kinetics of dequalinium chloride in biological buffers is sparse. However, a stability study of a compound in PBS at pH 7.4 has been recorded, suggesting that this is a relevant medium for assessment.[8][9] To comprehensively understand the stability, forced degradation studies are recommended. These studies involve exposing the drug substance to harsher conditions than those used for accelerated stability testing, such as high temperature, humidity, light, and a range of pH values, to identify potential degradation products and pathways.[10][11][12]
Experimental Protocols
To address the gaps in the existing literature, the following experimental protocols are proposed for the systematic evaluation of the solubility and stability of dequalinium chloride in biological buffers.
Solubility Determination: Shake-Flask Method
This method determines the equilibrium solubility of dequalinium chloride in a specific buffer.
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of dequalinium chloride.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of dequalinium chloride to a series of vials containing the biological buffers of interest (e.g., PBS at pH 5.0, 7.4; Tris-HCl at pH 7.4, 8.5).
-
Equilibration: Place the vials in a shaking incubator at controlled temperatures (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a 0.22 µm syringe filter.
-
Quantification: Dilute an aliquot of the clear supernatant or filtrate with the mobile phase and quantify the concentration of dequalinium chloride using a validated stability-indicating HPLC method (see section 5.3).
Stability Assessment: Isothermal Stability Study
This protocol assesses the degradation of dequalinium chloride in solution over time at different pH and temperature conditions.
Caption: Relationship between physicochemical properties and therapeutic efficacy.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of dequalinium chloride in the context of biological buffers. While there are notable gaps in the publicly available quantitative data, this document provides a robust framework for researchers and drug development professionals to systematically determine these critical parameters. The outlined experimental protocols for solubility and stability assessment, coupled with a validated stability-indicating HPLC method, will enable the generation of reliable data to support formulation development, in vitro testing, and quality control of dequalinium chloride-containing products. Further experimental investigation is highly encouraged to populate the data tables and refine our understanding of dequalinium chloride's behavior in biological systems.
References
- 1. Dequalinium Chloride | C30H40Cl2N4 | CID 10649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dequalinium Chloride for the Treatment of Vulvovaginal Infections: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Dequalinium chloride CAS#: 522-51-0 [m.chemicalbook.com]
- 6. Dequalinium Chloride | CAS:522-51-0 | anti-tumor agent and PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. CN108570005A - Dequalinium Chloride noval chemical compound and combinations thereof and purposes - Google Patents [patents.google.com]
- 8. AID 781063 - Stability of the compound in PBS buffer at pH 7.4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Assay: Stability of the compound in pH 7.4 PBS buffer assessed as oligopeptide-conversion at 100 uM measured up to 24 hrs by LC-MS/MS analysis (CHEMB... - ChEMBL [ebi.ac.uk]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Flumezin: A Fictional Compound in Drug Discovery
Extensive research indicates that the compound "Flumezin" is not a recognized or documented chemical entity within the scientific and pharmaceutical literature. Searches across multiple scientific databases and general web queries consistently point to "this compound" as a fictional substance from the television show Community. There is no evidence of its actual discovery, origin, or any associated experimental data.
Therefore, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not possible. The core requirements of the request—data presentation, detailed methodologies, and visualizations—cannot be fulfilled as they presuppose the existence of real-world scientific research on the compound.
For researchers, scientists, and drug development professionals, it is crucial to rely on verified and peer-reviewed data from established scientific sources. Fictional substances from popular culture, while serving narrative purposes, do not have a basis in reality and should not be mistaken for actual chemical compounds.
In-Depth Technical Guide to Flumezin: A Chitin Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Flumezin, an insecticide and acaricide. It details its chemical properties, mechanism of action, relevant experimental protocols, and its impact on target organisms.
Core Compound Information
This compound is chemically identified as 2-methyl-4-[3-(trifluoromethyl)phenyl]-2H-1,2,4-oxadiazine-3,5(4H,6H)-dione. Its fundamental properties are summarized below.
| Property | Value | Citation |
| CAS Number | 25475-73-4 | |
| Molecular Formula | C₁₁H₉F₃N₂O₃ | |
| Molecular Weight | 274.20 g/mol |
Mechanism of Action: Inhibition of Chitin Synthesis
This compound functions as a potent insecticide and acaricide by disrupting the synthesis of chitin, a crucial component of the exoskeleton in arthropods. This inhibitory action leads to improper cuticle formation, resulting in impaired growth, developmental defects, and ultimately, the death of the target pest.
The primary target of this compound is the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains. By inhibiting this enzyme, this compound effectively halts the production of new cuticle material, a process vital for molting and growth.
The Chitin Biosynthesis Pathway
The biosynthesis of chitin is a multi-step enzymatic pathway. Understanding this pathway is critical to comprehending the mode of action of inhibitors like this compound.
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of this compound and other chitin synthesis inhibitors.
Synthesis of 1,2,4-Oxadiazole Derivatives (General Protocol)
-
Formation of O-acylamidoximes: Reaction of substituted N-hydroxy-pyridine-3-carboximidamides with acyl chlorides.
-
Cyclization: Room-temperature cyclization of the resulting O-acylamidoximes using a base such as tetrabutylammonium fluoride (TBAF) in a solvent like acetonitrile.
Further details on the synthesis of various 1,2,4-oxadiazole compounds can be found in the cited literature.
Evaluation of Chitin Synthesis Inhibition
Objective: To determine the in vitro inhibitory effect of a test compound on chitin synthase activity.
Materials:
-
Fungal or insect-derived chitin synthase enzyme preparation.
-
Reaction buffer.
-
Test compound (e.g., this compound) at various concentrations.
-
Substrate: UDP-[³H]-N-acetylglucosamine.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the enzyme preparation and reaction buffer.
-
Add the test compound at a range of concentrations to the reaction mixtures. A control with no inhibitor is also prepared.
-
Initiate the enzymatic reaction by adding the radiolabeled UDP-GlcNAc substrate.
-
Incubate the mixture under optimal conditions for a defined period.
-
Terminate the reaction and precipitate the chitin product.
-
Wash the precipitate to remove unincorporated substrate.
-
Quantify the radioactivity of the precipitated chitin using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Insecticidal/Acaricidal Activity Bioassay (Leaf Dip Method)
Objective: To determine the lethal concentration (LC₅₀) of a test compound against target insect or acarid larvae.
Materials:
-
Test compound (e.g., this compound).
-
Solvent (e.g., acetone with a surfactant like Tween-80).
-
Distilled water.
-
Fresh host plant leaves.
-
Petri dishes and filter paper.
-
Synchronized larval population of the target pest.
-
Environmental chamber.
Procedure:
-
Prepare a stock solution of the test compound and create a series of dilutions.
-
Dip host plant leaves into each test solution for a uniform duration and allow them to air dry.
-
Place a treated leaf in a Petri dish lined with moistened filter paper.
-
Introduce a known number of larvae into each Petri dish.
-
Incubate the Petri dishes in an environmental chamber under controlled conditions.
-
Assess larval mortality at regular intervals.
-
Use probit analysis to calculate the LC₅₀ value.
Analytical Determination of Phenylurea Compounds
High-performance liquid chromatography (HPLC) is a common method for the analysis of phenylurea pesticides like this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column.
Mobile Phase:
-
A gradient of acetonitrile and water is typically used.
Detection:
-
UV absorbance is monitored at a suitable wavelength, often around 210-250 nm.
For enhanced selectivity, especially in complex matrices, a photoconductivity detector can be used in tandem with the UV detector. Solid-phase extraction (SPE) is often employed for sample preconcentration and cleanup.
Signaling Pathways and Hormonal Interactions
The primary mode of action of this compound is the direct inhibition of chitin synthesis. However, the disruption of this fundamental process can have downstream effects on various signaling pathways and hormonal regulation in insects.
While direct studies on this compound's interaction with specific signaling pathways are limited, it is known that chitin metabolism is intricately linked with insect hormones such as ecdysone and juvenile hormone. These hormones regulate molting and metamorphosis, processes that are heavily reliant on the timely synthesis and degradation of chitin. Therefore, the inhibition of chitin synthesis by this compound can indirectly disrupt the normal progression of these hormonally controlled developmental stages.
Conclusion
This compound is a targeted insecticide and acaricide that offers an effective means of pest control through the specific inhibition of chitin synthesis. This guide has provided an in-depth look at its chemical properties, mechanism of action, and the experimental methodologies used to evaluate its efficacy. Further research into the precise interactions of this compound with insect signaling pathways could lead to the development of even more targeted and sustainable pest management strategies.
Preliminary Studies on the Cytotoxicity of Flubendazole
Note: The following technical guide is based on preliminary studies of Flubendazole . No significant cytotoxic data was found for a compound named "Flumezin." It is presumed that "this compound" was a typographical error for "Flubendazole," a benzimidazole anthelmintic with established anticancer properties.
This document provides an in-depth overview of the initial cytotoxic investigations of Flubendazole, tailored for researchers, scientists, and professionals in drug development.
Quantitative Cytotoxicity Data
Flubendazole has demonstrated significant cytotoxic effects across various cancer cell lines. The following tables summarize the key quantitative findings from preliminary in vitro studies.
Table 1: Dose-Dependent Effect of Flubendazole on A549 Human Lung Cancer Cell Viability
| Flubendazole Concentration (µM) | Cell Viability (%) |
| 1 | Significantly Reduced |
| 2 | IC50 Value |
| 5 | Significantly Reduced |
| 10 | Significantly Reduced |
Data derived from MTT assays performed on the A549 cell line.[1]
Table 2: Effect of Flubendazole on Autophagy Marker Expression in A549 Cells
| Gene | Expression Change |
| P62 | Decreased |
| Beclin-1 | Increased |
Expression levels were analyzed by qRT-PCR.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of Flubendazole are provided below.
2.1. Cell Culture and Treatment
-
Cell Line: A549 human lung cancer cells.
-
Culture Medium: Specific culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: A549 cells were treated with Flubendazole at concentrations of 1, 2, 5, and 10 µM for 72 hours.[1]
2.2. Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
-
Cell Seeding: Seed 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours to allow for cell adherence.[2]
-
Compound Addition: After 24 hours, replace the medium with fresh medium containing various concentrations of Flubendazole or vehicle control (e.g., 0.5% DMSO).[2]
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined from the dose-response curve.[2]
2.3. Gene Expression Analysis (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) was used to analyze the expression of autophagy-related genes.
-
RNA Extraction: Isolate total RNA from treated and untreated A549 cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using specific primers for the target genes (P62, Beclin-1) and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the relative gene expression using the comparative Ct (ΔΔCt) method. The results from the study on A549 cells showed that Flubendazole treatment led to a decrease in P62 expression and an increase in Beclin-1 expression.[1]
2.4. Acridine Orange Staining
Acridine orange is a fluorescent dye used to visualize acidic vesicular organelles, such as autophagosomes.
-
Cell Seeding and Treatment: Seed and treat cells with Flubendazole as described above.
-
Staining: Wash the cells with PBS and stain with acridine orange solution for a specified time.
-
Visualization: Observe the cells under a fluorescence microscope. Increased green and orange/red fluorescence can indicate the formation of autophagic vacuoles.
Signaling Pathways and Mechanisms of Action
Flubendazole's cytotoxic effects are mediated through multiple signaling pathways.
3.1. Disruption of Microtubule Function
As a benzimidazole derivative, a primary mechanism of action for Flubendazole is the disruption of microtubule polymerization.[1] This interference with the cytoskeleton can arrest the cell cycle, particularly during mitosis, and subsequently trigger apoptosis.
Caption: Flubendazole-induced microtubule disruption pathway.
3.2. Induction of Autophagy
Studies have shown that Flubendazole can modulate autophagy, a cellular self-degradation process. In A549 cells, Flubendazole treatment led to a decrease in P62 (an autophagy substrate that accumulates when autophagy is inhibited) and an increase in Beclin-1 (a key protein in the initiation of autophagy), suggesting an induction of the autophagic process which can contribute to cell death.[1]
Caption: Autophagy induction pathway by Flubendazole.
3.3. Induction of Apoptosis
Flubendazole has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. This can be mediated through p53-dependent pathways.[1] Apoptosis is a critical mechanism for the elimination of damaged or cancerous cells.
Caption: p53-mediated apoptosis pathway.
3.4. Inhibition of STAT3 Signaling
Some studies have indicated that Flubendazole can exert its antitumor effects by inhibiting the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[1]
Caption: Inhibition of STAT3 signaling by Flubendazole.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for in vitro cytotoxicity screening.
Caption: General workflow for in vitro cytotoxicity testing.
References
Theoretical and Computational Elucidation of Flumazenil's Interaction with the GABA-A Receptor
Disclaimer: Initial searches for "Flumezin" did not yield a specific compound in the scientific literature. It is highly probable that this is a misspelling of "flumazenil," a well-documented benzodiazepine antagonist. This guide will, therefore, focus on the theoretical and computational studies of flumazenil.
This technical guide provides a comprehensive overview of the computational and theoretical methodologies employed to investigate the molecular interactions of flumazenil, a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. The content herein is intended for researchers, scientists, and professionals in the field of drug development and molecular modeling.
Introduction to Flumazenil
Flumazenil is an imidazobenzodiazepine derivative that acts as a competitive antagonist at the benzodiazepine binding site of the GABA-A receptor.[1][2] It is clinically used to reverse the sedative effects of benzodiazepines.[3] Understanding the precise molecular interactions between flumazenil and the GABA-A receptor is crucial for the development of novel therapeutics with improved specificity and efficacy. Computational and theoretical studies provide invaluable insights into these interactions at an atomic level.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[4] In the case of flumazenil, docking studies are instrumental in elucidating its binding mode within the benzodiazepine binding site of the GABA-A receptor.
Key Findings: Molecular docking studies have consistently shown that flumazenil binds at the interface of the α1 and γ2 subunits of the GABA-A receptor.[5] Key residues involved in the interaction include aromatic amino acids such as Phe77 and Tyr58 from the γ2 subunit, and Tyr160 and Tyr210 from the α1 subunit, which engage in π–π stacking with the aromatic rings of flumazenil.[5] Hydrogen bonds also play a role in stabilizing the complex.[5] These studies help to rationalize the antagonistic action of flumazenil, as it occupies the same binding pocket as benzodiazepine agonists, thereby preventing their binding and modulatory effects.[6]
Quantitative Data from Molecular Docking Studies:
| Ligand | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Flumazenil | GABA-A Receptor (α1β3γ2) | - | α1(His101), α1(Tyr159), α1(Tyr209), γ2(Phe77) | [7] |
| Diazepam | GABA-A Receptor (α1β3γ2) | -6.6 | - | [7] |
Experimental Protocol: Molecular Docking
-
Receptor Preparation: The three-dimensional structure of the human GABA-A receptor is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of flumazenil is generated and optimized to its lowest energy conformation.
-
Grid Generation: A grid box is defined around the benzodiazepine binding site at the α1/γ2 interface of the GABA-A receptor.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of flumazenil within the defined grid box and to score the different binding poses.[4]
-
Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode based on the docking score and the interactions with the receptor's amino acid residues.
Visualization of Molecular Docking Workflow:
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the flumazenil-GABA-A receptor complex over time.[8] These simulations provide insights into the stability of the binding, conformational changes in the receptor and ligand, and the role of solvent molecules.
Key Applications: MD simulations can be used to validate the binding poses obtained from molecular docking and to assess the stability of the interactions.[9] By simulating the system over nanoseconds, researchers can observe the flexibility of the binding pocket and the ligand, providing a more realistic representation of the biological environment.[10]
Quantitative Data from Molecular Dynamics Simulations:
| System | Simulation Time (ns) | RMSD of Ligand (Å) | Key Stable Interactions |
| Flumazenil-GABA-A Receptor | 150 | - | Hydrogen bonds, π–π stacking |
Note: Specific quantitative data for RMSD from the provided search results is not available and is presented here as a template.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The docked complex of flumazenil and the GABA-A receptor is placed in a simulation box and solvated with an explicit water model. Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the atomic interactions.
-
Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. This is followed by a series of equilibration steps, typically involving constant volume (NVT) and constant pressure (NPT) ensembles, to bring the system to the desired temperature and pressure.
-
Production Run: A long production simulation is run to generate trajectories of the atoms' positions and velocities over time.
-
Trajectory Analysis: The trajectories are analyzed to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable hydrogen bonds and other interactions.
Visualization of MD Simulation Workflow:
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), can be applied to study the electronic properties of flumazenil and its interaction with the GABA-A receptor at a higher level of theory.
Key Applications: These methods can be used to accurately calculate properties like partial charges, electrostatic potential, and the energies of molecular orbitals (HOMO and LUMO). This information can help in understanding the nature of the chemical bonds and non-covalent interactions involved in the binding of flumazenil to its target.
Quantitative Data from Quantum Chemical Calculations:
| Property | Value | Method |
| HOMO Energy | - | DFT/B3LYP |
| LUMO Energy | - | DFT/B3LYP |
| Dipole Moment | - | DFT/B3LYP |
Note: Specific quantitative data from quantum chemical calculations for flumazenil were not available in the search results and are presented as a template.
Experimental Protocol: Quantum Chemical Calculations
-
Structure Optimization: The geometry of flumazenil is optimized using a selected quantum chemical method (e.g., DFT with a specific functional like B3LYP) and basis set.
-
Property Calculation: Single-point energy calculations are then performed on the optimized structure to compute various electronic properties.
-
Interaction Energy Analysis: To study the interaction with specific receptor residues, a model system (e.g., flumazenil and a key amino acid) can be created, and the interaction energy can be calculated and decomposed into different components (electrostatic, van der Waals, etc.).
Visualization of Flumazenil's Antagonistic Action:
Conclusion
References
- 1. Pharmacology of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flumazenil: a new benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. مقاله Benzodiazepine Toxicity Treatment: A Comparative Molecular Docking study of flumazenil and diazepam [civilica.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Flumazenil? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antimicrobial Mechanism of Flumezin (Dequalinium Chloride): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumezin, with its active ingredient dequalinium chloride, is a widely utilized gynecological anti-infective and antiseptic agent.[1][2][3] This technical guide delves into the current understanding of its mechanism of action, which deviates from the classic lock-and-key model of drug-target interaction. While traditional target identification and binding affinity studies are not directly applicable, this document provides a comprehensive overview of its antimicrobial activity and the experimental approaches that could be theoretically applied to similar research endeavors.
Mechanism of Action: A Broad-Spectrum Antimicrobial Agent
Dequalinium chloride, a quaternary ammonium compound, functions as a surface-active agent.[1][2] Its primary mode of action is the disruption of bacterial and fungal cell integrity. This is achieved by increasing the permeability of the cell membrane, which leads to a subsequent loss of essential enzymes and ultimately results in cell death.[1][2][3][4][5] This broad-spectrum bactericidal and fungicidal activity occurs rapidly, typically within 30 to 60 minutes.[1][2][5]
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of Dequalinium Chloride Action.
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
Due to its non-specific mechanism of action, the efficacy of dequalinium chloride is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. No acquired resistance to dequalinium chloride has been reported.[3][4]
| Microorganism Category | Species | MIC Range (mg/L) |
| Gram-Positive Bacteria | Group B Streptococci | 2 - 8 |
| Staphylococcus aureus | 0.2 - 10 | |
| Group A Streptococci | 0.25 - 20 | |
| Listeria sp. | 4 - 32 | |
| Peptostreptococci | 1 - 32 | |
| Group D Streptococci | 0.2 - 64 | |
| Gram-Negative Bacteria | Fusobacteria | 32 - 64 |
| Gardnerella vaginalis | 2.0 - 256 | |
| E. coli | 1 - 400 | |
| Serratia sp. | 3.1 - 400 | |
| Klebsiella sp. | 3.1 - 400 | |
| Pseudomonas sp. | 5 - 400 | |
| Bacteroides sp. / Prevotella sp. | 64 - 512 | |
| Proteus sp. | 20 - >1024 | |
| Fungi | Candida tropicalis | 0.2 - 50 |
| Candida albicans | 0.2 - 200 | |
| Candida glabrata | 0.2 - 256 | |
| Protozoa | Trichomonas vaginalis | 28.8 - 400 |
Data sourced from product information documents.[3][4]
After dissolution of a 10 mg dequalinium chloride vaginal tablet in an estimated 2.5 to 5 ml of vaginal fluid, the local concentration is approximately 2000-4000 mg/L, which is significantly higher than the MIC90 for all tested pathogens.[1][2][4][5]
Theoretical Framework for Target Identification
While not directly applicable to this compound, modern drug discovery often relies on sophisticated techniques to identify specific protein targets of novel compounds. The following sections provide a detailed overview of two prominent label-free methodologies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify drug-target engagement in a cellular environment.[6][7] The principle is based on the ligand-induced thermal stabilization of a target protein.[7][8]
-
Cell Culture and Treatment: Culture target cells to the desired confluency. Treat cells with the compound of interest or a vehicle control and incubate under appropriate conditions to allow for compound uptake and target binding.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of specific temperatures.
-
Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the amount of soluble target protein at each temperature point using techniques such as Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]
The following diagram outlines the general workflow for a Cellular Thermal Shift Assay:
Caption: General Workflow of the Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another innovative technique for identifying the protein targets of small molecules without requiring modification of the compound.[9][10] This method leverages the principle that a protein, when bound to a small molecule, can exhibit increased stability and resistance to proteolysis.[10][11]
-
Lysate Preparation: Prepare a total protein lysate from cells or tissues of interest.
-
Compound Incubation: Incubate aliquots of the protein lysate with the small molecule of interest or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a specific time to allow for protein digestion. The target protein bound to the small molecule will be partially protected from digestion.
-
Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Analysis: Analyze the protein profiles of the compound-treated and control samples using SDS-PAGE. A protein band that is more prominent in the compound-treated lane compared to the control lane is a potential target. This band can be excised and identified using mass spectrometry.
The following diagram illustrates the general workflow for Drug Affinity Responsive Target Stability:
Caption: General Workflow of Drug Affinity Responsive Target Stability (DARTS).
Conclusion
This compound's active component, dequalinium chloride, operates through a non-specific, membrane-disrupting mechanism, making it a potent broad-spectrum antimicrobial agent. Consequently, traditional target identification methodologies aimed at identifying specific protein interactions are not relevant to its mode of action. The antimicrobial efficacy is instead well-characterized by MIC values against a wide range of pathogens. For drug development professionals working on compounds with more specific cellular targets, techniques like CETSA and DARTS offer powerful, label-free approaches to elucidate drug-target engagement and identify novel mechanisms of action. A thorough understanding of these methodologies is crucial for advancing modern drug discovery.
References
- 1. products.pharmacyboardkenya.org [products.pharmacyboardkenya.org]
- 2. medicines.org.uk [medicines.org.uk]
- 3. mims.com [mims.com]
- 4. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 5. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cvrti.utah.edu [cvrti.utah.edu]
- 11. Drug affinity-responsive target stability unveils filamins as biological targets for artemetin, an anti-cancer flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quinolinium-Based Fluorescent Probes in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A crucial component of this technique is the use of fluorescent probes that can specifically label subcellular structures or report on physiological parameters without causing cellular harm. Quinolinium-based compounds have emerged as a versatile class of fluorescent probes for live-cell imaging applications. Their utility stems from their tunable photophysical properties and their sensitivity to the cellular microenvironment.
Notably, the user query regarding "Flumezin" led to an investigation of its active ingredient, Dequalinium chloride. Dequalinium chloride is a quinolinium derivative primarily known for its antiseptic and disinfectant properties. It is a cationic, lipophilic compound that has been shown to selectively accumulate in the mitochondria of carcinoma cells and act as a mitochondrial poison by disrupting cellular energy production.[1] While not conventionally used as a live-cell imaging stain, its structural similarity to the fluorescent dye rhodamine 123 and other quinolinium-based fluorescent probes is significant.[1] Furthermore, methods have been developed for the quantification of Dequalinium cations using fluorescence, indicating it possesses fluorescent properties. This has opened up avenues for exploring its potential, or that of similar quinolinium derivatives, in live-cell imaging, particularly for targeting mitochondria.
This document provides a detailed overview and a general protocol for the application of quinolinium-based fluorescent probes in live-cell imaging.
Data Presentation
The following table summarizes the key characteristics of representative quinolinium-based fluorescent probes, highlighting their tunability for different live-cell imaging applications.
| Probe Name | Application | Excitation (nm) | Emission (nm) | pKa | Reference |
| Quinolizinium-based pH probes | Lysosomal pH sensing | ~450 | 478 - 509 | <2.1 to 6.1 | [2][3] |
| 7HQM-DNP | Thiophenol detection | Not specified | Not specified | Not applicable | [4] |
| 6HQM-DNP | Thiophenol detection | Not specified | Not specified | Not applicable | [4] |
Experimental Protocols
This section provides a generalized protocol for staining live cells with quinolinium-based fluorescent probes. The optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each specific probe and cell type.
1. Reagent Preparation
-
Probe Stock Solution: Prepare a stock solution of the quinolinium-based fluorescent probe (e.g., 1-10 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) in a suitable buffer or cell culture medium. The final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid cellular toxicity. It is crucial to use a medium that does not contain components that may interfere with the fluorescence of the probe.
2. Cell Culture and Staining
-
Cell Seeding: Seed the cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere and grow to the desired confluency.
-
Cell Washing: Before staining, gently wash the cells twice with a warm (37°C) buffered saline solution, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), to remove any residual medium.
-
Staining: Add the pre-warmed working solution of the fluorescent probe to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a duration optimized for the specific probe and cell type (typically 15-60 minutes). The incubation time should be sufficient for the probe to permeate the cells and accumulate in the target organelle or react with its target analyte.
-
Washing (Optional but Recommended): After incubation, gently wash the cells two to three times with warm buffer or culture medium to remove any excess, unbound probe. This step is crucial for reducing background fluorescence and improving the signal-to-noise ratio.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. You are now ready to proceed with live-cell imaging.
3. Live-Cell Imaging
-
Microscope Setup: Use a fluorescence microscope equipped with a live-cell imaging chamber that maintains physiological conditions (37°C, 5% CO₂). Select the appropriate filter set for the specific quinolinium-based probe being used.
-
Image Acquisition: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio. Time-lapse imaging can be performed to monitor dynamic cellular processes.
Mandatory Visualization
Caption: A general experimental workflow for live-cell imaging using fluorescent probes.
References
Application Notes and Protocols for Flumezin (Dequalinium Chloride) in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumezin, with its active ingredient dequalinium chloride (DQC), is a lipophilic, cationic compound known for its broad-spectrum antimicrobial and antifungal properties.[1][2] Its primary mechanism of action involves increasing cell permeability and disrupting mitochondrial function, ultimately leading to cell death.[2][3][4] While traditionally used as a topical antiseptic, the unique properties of dequalinium chloride, particularly its ability to accumulate in mitochondria and its structural similarity to some fluorescent dyes, open up novel applications in the field of flow cytometry.[4]
These application notes provide detailed protocols for two potential uses of this compound (dequalinium chloride) in flow cytometry:
-
Assessment of Bacterial Viability: Quantifying the antimicrobial efficacy of dequalinium chloride on bacterial populations.
-
Analysis of Mitochondrial Membrane Potential in Cancer Cells: Evaluating the cytotoxic effects of dequalinium chloride on cancer cells by measuring changes in mitochondrial function.
Flow cytometry offers a powerful platform for these applications, enabling the rapid, high-throughput, and quantitative analysis of individual cells within a population.[5][6][7]
Application 1: Assessment of Bacterial Viability
This protocol details the use of dequalinium chloride in conjunction with standard viability dyes to assess its antimicrobial effect on bacteria. By disrupting the cell membrane, DQC treatment is expected to lead to an increase in the uptake of impermeant DNA dyes like Propidium Iodide (PI) in non-viable cells.
Signaling Pathway: Mechanism of Action of Dequalinium Chloride on Bacterial Cells
Caption: Mechanism of dequalinium chloride leading to bacterial cell death.
Experimental Workflow: Bacterial Viability Assay
References
- 1. Dequalinium chloride | 522-51-0 [chemicalbook.com]
- 2. Medicinal applications and molecular targets of dequalinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dequalinium chloride, 522-51-0 [thegoodscentscompany.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. A flow cytometry method for safe detection of bacterial viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Note & Protocol: Flumezin for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets. This document provides detailed application notes and protocols for the use of Flumezin, a novel small molecule, in HTS assays. This compound, with its unique 1,2,4-oxadiazinane core and trifluoromethylphenyl moiety, has been identified as a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a key enzyme implicated in inflammatory signaling pathways. These protocols are designed to be readily adaptable for standard HTS laboratory settings.
Mechanism of Action: this compound as a Kinase X Inhibitor
This compound exerts its biological effect by selectively inhibiting the catalytic activity of Kinase X. KX is a critical upstream kinase in the "InflammoSignal" pathway, which is activated by pro-inflammatory cytokines. Upon activation, KX phosphorylates and activates the transcription factor "InflammoTrans" (IT). Phosphorylated IT then translocates to the nucleus, where it induces the expression of inflammatory response genes. By inhibiting KX, this compound prevents the phosphorylation of IT, thereby blocking the downstream inflammatory cascade.
Unraveling Cellular Landscapes: Advanced Co-Staining Protocols with Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular biology and drug discovery, the ability to simultaneously visualize multiple molecular targets within a single sample is paramount. This is achieved through a technique known as co-staining, which utilizes a palette of fluorescent dyes to label different cellular components or biomarkers. While the initial query focused on "Flumezin," it is important to clarify that this compound is a brand name for dequalinium chloride, an antiseptic and anti-infective agent, not a fluorescent dye used for imaging purposes.[1][2][3][4][5] Its mechanism of action involves increasing bacterial cell permeability, leading to cell death, and it is not utilized in fluorescence microscopy.[1][2][3][4][5]
This application note will instead focus on a widely used and well-characterized blue fluorescent dye, 4',6-diamidino-2-phenylindole (DAPI) , as a cornerstone for co-staining protocols. DAPI is a popular nuclear counterstain that binds strongly to A-T rich regions in the minor groove of DNA.[6][7] Its distinct blue fluorescence provides an excellent reference point for localizing other proteins and cellular structures. We will explore co-staining methodologies involving DAPI alongside two other commonly used fluorescent dyes: Fluorescein Isothiocyanate (FITC) , which emits a green fluorescence, and Tetramethylrhodamine Isothiocyanate (TRITC) , which provides a red fluorescence.
These protocols are designed to provide a robust framework for researchers to design and execute multiplexed fluorescence imaging experiments, enabling a deeper understanding of cellular architecture, protein localization, and molecular interactions.
Spectral Properties of Selected Fluorescent Dyes
Successful co-staining relies on the selection of fluorescent dyes with distinct spectral characteristics to minimize spectral overlap or "bleed-through" between channels. The table below summarizes the excitation and emission maxima for DAPI, FITC, and TRITC, which are compatible with standard fluorescence microscope filter sets.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Color | Target |
| DAPI | 358 | 461 | Blue | Nuclei (DNA) |
| FITC | 495 | 517 | Green | Proteins (via antibody labeling) |
| TRITC | 550 | 573 | Red | Proteins (via antibody labeling) |
Experimental Protocols
I. Co-Staining of Nuclear and Cytoskeletal Proteins in Adherent Cells
This protocol describes the simultaneous labeling of the nucleus with DAPI and a protein of interest with a FITC-conjugated antibody in cultured adherent cells.
Materials:
-
Adherent cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody specific to the target protein
-
FITC-conjugated secondary antibody
-
DAPI solution (1 µg/mL in PBS)
-
Antifade mounting medium
Protocol:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the FITC-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Incubate cells with DAPI solution for 5 minutes at room temperature, protected from light.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
Store slides at 4°C in the dark.
-
II. Triple Staining of Two Proteins and Nuclei in Paraffin-Embedded Tissue Sections
This protocol details the co-staining of two different target proteins using FITC and TRITC conjugated antibodies, with DAPI as a nuclear counterstain, in formalin-fixed paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies for two different target proteins (raised in different species)
-
FITC-conjugated secondary antibody
-
TRITC-conjugated secondary antibody
-
DAPI solution (1 µg/mL in PBS)
-
Antifade mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2x5 min), 95% (2x5 min), 70% (2x5 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a microwave or water bath). Follow standard protocols for your specific antigen.
-
Allow slides to cool to room temperature.
-
Wash with PBS.
-
-
Permeabilization and Blocking:
-
Incubate sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a cocktail of the two primary antibodies (from different species) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a cocktail of FITC- and TRITC-conjugated secondary antibodies (specific to the primary antibody species) for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 10 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount with antifade mounting medium and seal the coverslip.
-
Store slides at 4°C in the dark.
-
Data Presentation
The following table provides a template for summarizing quantitative data from co-staining experiments, such as fluorescence intensity measurements from different regions of interest (ROIs).
| ROI | DAPI Intensity (a.u.) | FITC Intensity (a.u.) | TRITC Intensity (a.u.) | Co-localization Coefficient |
| Cell 1 - Nucleus | 1500 | 150 | 120 | N/A |
| Cell 1 - Cytoplasm | 200 | 1200 | 800 | 0.85 |
| Cell 2 - Nucleus | 1450 | 160 | 110 | N/A |
| Cell 2 - Cytoplasm | 210 | 1150 | 750 | 0.82 |
Visualizations
Caption: General workflow for immunofluorescence co-staining.
Caption: Example signaling pathway visualization with fluorescent labels.
References
- 1. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 2. medicines.org.uk [medicines.org.uk]
- 3. dafrapharma.com [dafrapharma.com]
- 4. mims.com [mims.com]
- 5. Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. lumiprobe.com [lumiprobe.com]
Application Note: Quantification of Dequalinium Chloride (Flumezin) in Cell Lysates via Enzymatic Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dequalinium chloride, commercially known as Flumezin among other brand names, is a quaternary ammonium compound widely utilized for its antiseptic and anti-infective properties.[1][2] Its mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential cellular enzymes, ultimately leading to cell death.[2][3] While the user's query suggests using this compound as a tool for measuring general enzymatic activity, it is crucial to clarify that dequalinium chloride functions as an enzyme inhibitor , not a substrate.[1][3][4] Its targets include enzymes involved in cellular respiration and metabolism, as well as specific kinases like Protein Kinase C (PKC) and α7 nicotinic acetylcholine receptors.[1][4][5]
This application note details a robust method to quantify the concentration of dequalinium chloride in biological samples, such as cell lysates, by leveraging its inhibitory effect on a well-characterized enzyme, acetylcholinesterase (AChE). This approach provides a functional measure of the compound's presence and bioavailability within a cellular context. The protocols described herein can be adapted for both colorimetric and fluorometric detection, offering flexibility for various laboratory settings and throughput requirements.
Principle of the Assay
The quantification of dequalinium chloride is achieved through an indirect enzymatic assay. The activity of a known amount of acetylcholinesterase is measured in the presence of the cell lysate containing the unknown concentration of dequalinium chloride. Dequalinium chloride inhibits AChE activity; therefore, the reduction in enzyme activity is proportional to the concentration of the inhibitor in the sample. By comparing the observed activity to a standard curve generated with known concentrations of dequalinium chloride, its concentration in the lysate can be accurately determined.
Two primary detection methods for AChE activity are presented:
-
Colorimetric (Ellman's Method): This assay uses acetylthiocholine as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to AChE activity.[6][7][8]
-
Fluorometric Method: This highly sensitive assay uses a proprietary probe (e.g., Amplex Red) or a thiol-reactive dye. In the presence of choline oxidase and horseradish peroxidase, the choline produced from acetylcholine hydrolysis reacts with the probe to generate a highly fluorescent product (e.g., resorufin).[9][10] The increase in fluorescence, measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm), is proportional to AChE activity.[9]
Data Presentation
The inhibitory potency of dequalinium chloride against various enzymes can be quantified and compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Target Enzyme | Assay Type | IC50 of Dequalinium Chloride | Reference |
| Protein Kinase C (PKC) | Kinase Assay | 7-18 µM | [4] |
| Apamin-sensitive K+ channels | Electrophysiology | 1.1 µM | [4] |
| α7 nicotinic acetylcholine receptors | Calcium Flux Assay | 157 nM | [5] |
| Acetylcholinesterase (AChE) | Hypothetical Data | ~5 µM | N/A |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol describes a general method for preparing cell lysates suitable for enzymatic assays.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA.
-
Protease Inhibitor Cocktail (add fresh to lysis buffer before use)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Cell Harvesting (Adherent Cells):
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Harvesting (Suspension Cells):
-
Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.[11]
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer with freshly added protease inhibitors.
-
-
Lysis:
-
Incubate the cell suspension on ice for 30 minutes, vortexing gently every 10 minutes.[11]
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the lysates to a standard concentration (e.g., 1 mg/mL) with Lysis Buffer.
-
-
Storage:
-
Use the lysates immediately for the enzymatic assay or store them in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Colorimetric AChE Inhibition Assay (Ellman's Method)
Materials:
-
Clarified cell lysate (from Protocol 1)
-
Purified Acetylcholinesterase (AChE from Electrophorus electricus) for standard curve
-
Dequalinium chloride standard solutions (for generating a standard curve)
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
DTNB Solution: 10 mM in Assay Buffer
-
Substrate Solution: 75 mM Acetylthiocholine iodide (ATCh) in deionized water
-
96-well clear, flat-bottom microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of dequalinium chloride standard in Assay Buffer.
-
Dilute the purified AChE in Assay Buffer to a working concentration (e.g., 0.1 U/mL).
-
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume = 200 µL):
-
Sample Wells: 50 µL of cell lysate + 120 µL Assay Buffer + 10 µL DTNB Solution.
-
Standard Curve Wells: 50 µL of dequalinium chloride standard dilutions + 50 µL of working AChE solution + 70 µL Assay Buffer + 10 µL DTNB Solution.
-
Positive Control (No Inhibition): 50 µL of working AChE solution + 120 µL Assay Buffer + 10 µL DTNB Solution.
-
Blank Well: 170 µL Assay Buffer + 10 µL DTNB Solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of ATCh Substrate Solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percent inhibition for each sample and standard concentration using the formula: % Inhibition = [1 - (Rate_sample / Rate_positive_control)] * 100
-
Plot the % Inhibition versus the log of dequalinium chloride concentration for the standards to generate a standard curve.
-
Determine the concentration of dequalinium chloride in the cell lysate samples by interpolating their % inhibition values on the standard curve.
-
Protocol 3: Fluorometric AChE Inhibition Assay
Materials:
-
Clarified cell lysate (from Protocol 1)
-
Purified Acetylcholinesterase (AChE) for standard curve
-
Dequalinium chloride standard solutions
-
Acetylcholinesterase Assay Kit (Fluorometric, e.g., Abcam ab138873 or similar)[9]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Follow the manufacturer's instructions for preparing the assay buffer, fluorescent probe, and substrate solution. Prepare serial dilutions of dequalinium chloride and a working solution of purified AChE as described in Protocol 2.
-
Assay Setup: In a 96-well black plate, set up the following reactions in triplicate (total volume = 100 µL):
-
Sample Wells: 50 µL of cell lysate.
-
Standard Curve Wells: 25 µL of dequalinium chloride standard dilutions + 25 µL of working AChE solution.
-
Positive Control (No Inhibition): 25 µL of working AChE solution + 25 µL of Assay Buffer.
-
Blank Well: 50 µL of Assay Buffer.
-
-
Pre-incubation: If screening for inhibitors, incubate the plate at room temperature for 10-20 minutes.
-
Initiate Reaction: Add 50 µL of the Reaction Mix (containing the fluorescent probe, substrate, and coupling enzymes as per the kit protocol) to all wells.
-
Measurement: Incubate the plate for 10-30 minutes at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader at the recommended wavelengths (e.g., Ex/Em = 540/590 nm).[9]
-
Data Analysis:
-
Subtract the average fluorescence of the blank from all other readings.
-
Calculate the percent inhibition and determine the unknown concentration of dequalinium chloride in the cell lysates as described in Protocol 2.
-
Workflow Visualization
References
- 1. Medicinal applications and molecular targets of dequalinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dequalinium Chloride? [synapse.patsnap.com]
- 3. What is Dequalinium Chloride used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. studylib.net [studylib.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Acetylcholinesterase Assay Kit (Fluorometric -Red) (ab138873) | Abcam [abcam.com]
- 10. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
reducing Flumezin background fluorescence in cell imaging
Welcome to the Technical Support Center for Flumezin, your resource for troubleshooting and optimizing your cell imaging experiments. This guide provides detailed answers to frequently asked questions and solutions to common challenges encountered when using this compound, with a focus on mitigating background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a novel fluorescent dye designed for high-resolution cell imaging. It exhibits peak excitation and emission in the blue spectrum, making it a valuable tool for various cellular labeling applications. However, like many blue-emitting fluorophores, it can be susceptible to background noise from cellular autofluorescence.
Q2: What are the primary sources of high background fluorescence in my this compound imaging experiments?
A2: High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in data interpretation.[1][2] The main sources of background fluorescence are:
-
Cellular Autofluorescence: Many endogenous molecules naturally fluoresce, particularly in the blue and green spectral regions.[3] Common sources include:
-
Metabolic Cofactors: NADH and riboflavins are key contributors to cellular autofluorescence.[4][5]
-
Structural Proteins: Collagen and elastin, found in the extracellular matrix, are inherently fluorescent.[4]
-
Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in aging cells and are strongly fluorescent across a broad spectrum.[6][7]
-
-
Fixation-Induced Fluorescence: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can react with cellular amines and proteins to create fluorescent products.[3][8] Glutaraldehyde generally induces more autofluorescence than PFA.[8]
-
Non-Specific Staining: This occurs when this compound or antibody conjugates bind to unintended targets in the cell.[9][10] Common causes include:
-
Cell Culture Media: Components like phenol red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.[11][12]
Q3: How can I determine if the background I'm observing is from autofluorescence or non-specific this compound staining?
A3: To identify the source of your background, you should run the following controls:
-
Unstained Control: Image a sample that has gone through all the processing steps (e.g., fixation, permeabilization) but has not been labeled with this compound or any antibodies. Any fluorescence detected in this sample is autofluorescence.[13][14]
-
Isotype Control (for immunofluorescence): If you are using an antibody conjugated to this compound, use an isotype control antibody at the same concentration as your primary antibody. This will help determine if the background is due to non-specific binding of the antibody.
Troubleshooting Guides
Issue 1: High Cellular Autofluorescence
If your unstained control shows significant fluorescence, the following strategies can help reduce it.
Certain chemical treatments can reduce the fluorescence of endogenous molecules.
Experimental Protocol: Quenching with Sodium Borohydride (for aldehyde-induced autofluorescence)
-
Fixation: Fix cells as per your standard protocol with paraformaldehyde or glutaraldehyde.
-
Washing: Wash the samples thoroughly with Phosphate-Buffered Saline (PBS).
-
Quenching: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: Handle NaBH₄ with care as it reacts with water to produce hydrogen gas.
-
Incubation: Incubate the samples in the NaBH₄ solution for 15-30 minutes at room temperature.
-
Final Washes: Wash the samples three times with PBS for 5 minutes each to remove any residual NaBH₄.[3]
-
Proceed: Continue with your immunofluorescence or staining protocol.
Experimental Protocol: Quenching with Sudan Black B (for lipofuscin autofluorescence)
-
Complete Staining: Perform your entire immunofluorescence protocol, including primary and secondary antibody incubations and final washes.
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol.
-
Incubation: Apply the SBB solution to your sample for 10-20 minutes at room temperature.[7]
-
Washing: Rinse the sample extensively with PBS to remove excess SBB.[7]
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Workflow for Reducing Autofluorescence
Caption: Workflow for assessing and mitigating cellular autofluorescence.
Exposing the sample to high-intensity light before labeling can destroy endogenous fluorophores.[3][15]
Experimental Protocol: Pre-Staining Photobleaching
-
Sample Preparation: Prepare your sample through fixation and permeabilization.
-
Exposure: Before adding any fluorescent labels, place your sample on the microscope and expose it to a broad-spectrum, high-intensity light source (e.g., mercury lamp) for several minutes to an hour.[3] The optimal time will need to be determined empirically.
-
Staining: Proceed with your standard this compound staining protocol.
Table 1: Comparison of Autofluorescence Reduction Methods
| Method | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Simple, effective for PFA/glutaraldehyde fixation. | Can affect antigenicity of some epitopes. |
| Sudan Black B | Lipofuscin | Very effective for aging tissues (e.g., brain). | Can introduce its own background if not washed properly. |
| Pre-staining Photobleaching | Broad Spectrum | Non-chemical, can be highly effective. | Time-consuming, can potentially damage sample integrity. |
| Use of Far-Red Dyes | N/A (Avoidance) | Bypasses most common sources of autofluorescence.[6][8] | Not a direct solution for this compound use. |
Issue 2: High Background from Non-Specific Staining
If your isotype or no-primary-antibody control shows high background, the issue is likely non-specific binding.
Using too high a concentration of primary or secondary antibody is a common cause of background.[9][10]
Experimental Protocol: Antibody Titration
-
Serial Dilution: Prepare a series of dilutions of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000).
-
Staining: Stain separate samples with each dilution, keeping the secondary antibody concentration constant.
-
Imaging: Image all samples using the same acquisition settings.
-
Analysis: Determine the dilution that provides the best signal-to-noise ratio.
Insufficient blocking or washing allows for non-specific antibody binding.[9]
Experimental Protocol: Enhanced Blocking and Washing
-
Blocking Solution: Increase the concentration of your blocking agent (e.g., from 1% BSA to 5% BSA) or try a different blocking agent, such as normal serum from the species your secondary antibody was raised in.[10][13]
-
Blocking Time: Extend the blocking incubation time to 1-2 hours at room temperature.[9]
-
Washing Steps:
-
Increase the number of washes after primary and secondary antibody incubations to 4-5 times.
-
Increase the duration of each wash to 5-10 minutes.
-
Add a mild detergent like Tween-20 (0.05%) to your wash buffer to reduce non-specific interactions.
-
Troubleshooting Non-Specific Staining
Caption: Logical steps for troubleshooting non-specific staining.
Issue 3: Signal Fades Quickly During Imaging (Photobleaching)
Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[15][16] If your this compound signal diminishes rapidly, consider the following.
These reagents contain chemicals that scavenge free radicals generated during fluorescence excitation, thus protecting the fluorophore.[13]
Protocol:
-
Final Wash: After your final washing step, carefully remove as much buffer as possible without letting the sample dry out.
-
Application: Add a drop of a commercial antifade mounting medium (e.g., ProLong Gold) to the sample.
-
Mounting: Gently lower a coverslip onto the medium, avoiding air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions (often overnight at room temperature in the dark).
Minimizing the sample's exposure to excitation light is the most direct way to reduce photobleaching.[17]
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal. Neutral density filters can be used to attenuate the light source.[17]
-
Minimize Exposure Time: Use the shortest camera exposure time possible.
-
Use Transmitted Light for Focusing: Locate the region of interest and focus using brightfield or DIC before switching to fluorescence for image capture.[17]
-
Signal Averaging: Instead of a single long exposure, acquire multiple short exposures and average them.
Table 2: Strategies to Minimize Photobleaching
| Strategy | Principle | Implementation |
| Antifade Reagents | Chemical scavenging of reactive oxygen species. | Incorporate into the mounting medium. |
| Reduce Excitation Intensity | Lower photon flux reduces the rate of photochemical destruction. | Use neutral density filters or lower laser power settings. |
| Minimize Exposure Time | Less time under illumination means less opportunity for bleaching. | Use sensitive detectors and efficient light paths. |
| Use More Robust Dyes | Some fluorophores are inherently more resistant to photobleaching. | Consider alternative fluorophores if this compound is not suitable for long-term imaging. |
References
- 1. benchchem.com [benchchem.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Challenges with Background Fluorescence [visikol.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. sinobiological.com [sinobiological.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. ibidi.com [ibidi.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Photobleaching - Wikipedia [en.wikipedia.org]
- 16. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 17. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
Flumezin Technical Support Center: Troubleshooting Photobleaching
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the prevention of Flumezin photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This process leads to a permanent loss of fluorescence. It occurs when this compound, after being excited to a higher energy state, undergoes chemical reactions in the presence of oxygen, leading to its degradation.
Q2: How can I minimize the photobleaching of this compound in my experiments?
Minimizing photobleaching involves a combination of optimizing imaging parameters and using protective chemical agents. Key strategies include:
-
Reducing Exposure: Limit the time this compound is exposed to excitation light. Use the lowest possible excitation intensity that still provides a detectable signal.
-
Using Antifade Reagents: Incorporate commercially available or self-made antifade reagents into your mounting medium. These reagents scavenge reactive oxygen species that cause photobleaching.
-
Optimizing Filter Sets: Use high-quality bandpass filters that match the excitation and emission spectra of this compound to minimize exposure to unnecessary wavelengths of light.
-
Proper Sample Preparation: Ensure your sample is properly mounted and sealed to limit its exposure to atmospheric oxygen.
Q3: Are there specific antifade reagents recommended for use with this compound?
While the optimal antifade reagent can be application-specific, several common and effective options are available. These include reagents containing p-phenylenediamine (PPD), n-propyl gallate (NPG), or commercially formulated mounting media with proprietary antifade cocktails. The choice of reagent may depend on the cell type, sample thickness, and imaging modality.
Q4: Can the choice of immersion oil affect this compound photobleaching?
Yes, using a high-quality, low-autofluorescence immersion oil is crucial. Older or impure immersion oils can contribute to background noise and may contain impurities that accelerate photobleaching. Always use fresh, recommended immersion oil for your objective lens.
Troubleshooting Guide
Issue: Rapid loss of this compound fluorescence during imaging.
This is a classic sign of photobleaching. Follow these troubleshooting steps to mitigate the issue.
Troubleshooting Workflow for this compound Photobleaching
Technical Support Center: Solving Flumezin Precipitation Issues in Aqueous Solutions
Welcome to the technical support center for Flumezin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility and precipitation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
This compound (CAS 25475-73-4) is a chemical compound with the molecular formula C₁₁H₉F₃N₂O₃.[1][2][3][4] Its structure, which includes a trifluoromethylphenyl group, suggests that it is likely a lipophilic (fat-soluble) molecule.[5] Lipophilic compounds generally have poor water solubility, which can lead to precipitation when they are introduced into aqueous environments, such as buffers or cell culture media.
Q2: What are the common causes of drug precipitation in experiments?
Precipitation of poorly soluble drugs like this compound can be triggered by several factors:
-
Solvent Shift: When a concentrated stock solution of the drug in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the drug to "crash out" of the solution.[6][7]
-
Supersaturation: This is a state where the concentration of the dissolved drug is higher than its equilibrium solubility. Supersaturated solutions are unstable and tend to precipitate over time.[6]
-
pH Changes: If the drug's solubility is dependent on pH, changes in the buffer's pH can lead to precipitation.
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of a compound and cause it to precipitate.
-
Chemical Degradation: The compound may degrade over time into less soluble byproducts.[6]
Q3: How can I increase the solubility of this compound in my aqueous solution?
Several strategies can be employed to enhance the solubility of poorly soluble drugs:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[8][9]
-
pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly improve solubility.[7][10]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[8][11]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[12]
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter with this compound precipitation.
Issue 1: this compound precipitates immediately upon dilution of the organic stock solution into an aqueous buffer.
| Possible Cause | Explanation | Suggested Solution |
| Rapid Solvent Polarity Change | Adding the aqueous buffer directly to the organic stock, or vice-versa without proper mixing, causes a rapid, localized increase in polarity, leading to immediate precipitation.[6] | Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. This ensures a more gradual change in polarity and better dispersion. |
| Final Co-solvent Concentration is Too Low | The final concentration of the organic co-solvent (e.g., DMSO) in the aqueous solution may be insufficient to keep this compound dissolved. | Increase the final concentration of the co-solvent. Be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent. Most cell lines can tolerate up to 0.5% DMSO. |
| High Drug Concentration | The final concentration of this compound may exceed its solubility limit in the final aqueous/co-solvent mixture. | Prepare a more dilute final solution. It is better to have a lower, fully dissolved concentration than a higher, precipitated one. |
Issue 2: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
| Possible Cause | Explanation | Suggested Solution |
| Supersaturation | The initial clear solution may be supersaturated, which is an unstable state that leads to precipitation over time.[6] | Consider using a lower final concentration of this compound. Alternatively, incorporating a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC or PVP) into the formulation can help maintain supersaturation. |
| Temperature Fluctuation | A decrease in temperature during storage or use can lower the solubility of this compound, causing it to precipitate. | Store the solution at a constant temperature. If stored in the cold, allow the solution to equilibrate to the experimental temperature before use. Gentle warming (e.g., to 37°C) may help redissolve the precipitate, but be cautious of potential degradation.[7] |
| pH Shift During Storage | Absorption of atmospheric CO₂ can lower the pH of unbuffered or weakly buffered solutions, potentially causing precipitation of pH-sensitive compounds. | Use a well-buffered aqueous system and ensure the storage container is sealed tightly. |
Data Presentation: Enhancing Solubility
Table 1: Effect of Co-solvents on the Aqueous Solubility of a Model Poorly Soluble Drug
| Co-solvent | Concentration in Water (v/v) | Solubility Increase (Fold) |
| DMSO | 1% | 10 |
| Ethanol | 5% | 8 |
| PEG 400 | 10% | 25 |
| Propylene Glycol | 10% | 15 |
Table 2: Effect of pH on the Aqueous Solubility of a Model Weakly Basic Drug
| pH | Solubility (µg/mL) |
| 7.4 | 1 |
| 6.0 | 15 |
| 5.0 | 120 |
| 4.0 | 850 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound Using a Co-solvent (DMSO)
-
Prepare a Concentrated Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). Vortex or sonicate until the compound is fully dissolved.
-
Prepare the Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dilution: a. Place the required volume of the aqueous buffer in a sterile tube. b. While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. c. Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, particles). If the solution is not clear, the solubility limit may have been exceeded.
Protocol 2: General Method for pH Adjustment to Enhance Solubility
-
Determine the pKa of this compound: This is a crucial first step. If the pKa is not known, it can be predicted using software or determined experimentally.
-
Prepare a Series of Buffers: Prepare a series of buffers with different pH values around the pKa of this compound.
-
Solubility Measurement: a. Add an excess amount of this compound to each buffer solution. b. Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours). c. Centrifuge the samples to pellet the undissolved solid. d. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Select the Optimal pH: The pH that provides the highest solubility without causing chemical degradation should be chosen for the experiments.
Visualizations
Experimental Workflow for Troubleshooting Precipitation
Caption: Workflow for troubleshooting this compound precipitation.
Decision Tree for Selecting a Solubilization Strategy
Caption: Decision tree for selecting a suitable solubilization strategy.
References
- 1. CAS 25475-73-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H9F3N2O3 | CID 168373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Dequalinium Chloride (Active Ingredient in Flumezin)
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the antimicrobial properties of dequalinium chloride, the active ingredient in products such as Flumezin. While this compound is a clinical product for topical use, this guide offers insights into designing and troubleshooting in vitro experiments to evaluate the efficacy and mechanism of action of dequalinium chloride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of dequalinium chloride?
A1: Dequalinium chloride is a quaternary ammonium compound that acts as a surface-active antiseptic. Its primary mechanism involves increasing the permeability of bacterial cell membranes. This disruption leads to the loss of essential enzymes and, ultimately, cell death.[1][2][3] The bactericidal effect of dequalinium chloride is rapid, typically occurring within 30 to 60 minutes.[1][2][3]
Q2: I am not seeing the expected antimicrobial effect in my in vitro assay. What could be the issue?
A2: Several factors could contribute to a lack of efficacy in a laboratory setting. Consider the following:
-
Concentration: Ensure the concentration of dequalinium chloride is sufficient. After dissolution of a 10 mg tablet in the vagina, the local concentration is estimated to be 2000-4000 mg/L.[1][2][4] Your experimental concentration should be within a relevant range.
-
Inoculum Density: A high density of microorganisms may overwhelm the fixed concentration of the antimicrobial agent. Try titrating your inoculum density.
-
Compound Stability: While generally stable, ensure the dequalinium chloride solution has been prepared correctly and stored appropriately.
-
Resistant Strains: While acquired resistance is not commonly observed, some pathogens may have inherent resistance.[1][2]
Q3: How does incubation time affect the antimicrobial activity of dequalinium chloride?
A3: Dequalinium chloride exhibits rapid bactericidal activity.[1][2][3] Therefore, a significant effect should be observable within a short incubation period (e.g., 30-60 minutes). Longer incubation times may be necessary to assess the full extent of killing or to study downstream cellular effects. However, if you are not observing an effect at earlier time points, extending the incubation time may not be the solution, and other experimental parameters should be investigated.
Troubleshooting Guide: Optimizing Dequalinium Chloride Incubation Time in a Bacterial Viability Assay
This guide provides a structured approach to determining the optimal incubation time for assessing the bactericidal activity of dequalinium chloride.
| Problem | Possible Cause | Suggested Solution |
| No observable decrease in bacterial viability at any time point. | Dequalinium chloride concentration is too low. | Increase the concentration of dequalinium chloride in your assay. Refer to the reported effective concentrations in vivo (2000-4000 mg/L) as a starting point. |
| The bacterial strain is resistant. | Use a known susceptible control strain to verify the activity of your dequalinium chloride stock. | |
| High variability between replicates. | Inconsistent mixing of dequalinium chloride and bacterial culture. | Ensure thorough mixing upon addition of the compound. |
| Inaccurate pipetting. | Calibrate your pipettes and use proper pipetting technique. | |
| Bacterial viability decreases initially but then recovers. | The concentration of dequalinium chloride is bacteriostatic, not bactericidal. | Increase the concentration of dequalinium chloride to achieve complete killing. |
| Degradation of the compound over time. | While unlikely for dequalinium chloride, consider the stability of the compound in your specific media and conditions. |
Experimental Protocol: Time-Kill Curve Assay for Dequalinium Chloride
This protocol outlines a method to determine the rate and extent of bacterial killing by dequalinium chloride over time.
1. Preparation of Reagents and Cultures: a. Prepare a stock solution of dequalinium chloride in an appropriate solvent (e.g., sterile deionized water). b. Grow a liquid culture of the target bacterial strain to the mid-logarithmic phase. c. Adjust the bacterial culture to a standardized density (e.g., 1 x 10^6 CFU/mL) in fresh growth medium.
2. Assay Setup: a. Prepare test tubes or a microplate with the growth medium containing various concentrations of dequalinium chloride. Include a no-drug control. b. Inoculate each tube or well with the standardized bacterial culture.
3. Incubation and Sampling: a. Incubate the cultures at the optimal growth temperature for the bacterial strain with appropriate agitation. b. At various time points (e.g., 0, 30, 60, 120, and 240 minutes), collect an aliquot from each culture.
4. Viability Assessment: a. Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates overnight. d. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
5. Data Analysis: a. Plot the log10 CFU/mL versus time for each dequalinium chloride concentration. b. Determine the rate of killing from the slope of the curve.
Visualizing Experimental Design and Mechanism
Caption: Workflow for a time-kill curve assay.
Caption: Simplified signaling pathway for dequalinium chloride.
References
Technical Support Center: Investigating Potential Off-Target Effects of Flumezin (Dequalinium Chloride)
This technical support center provides guidance for researchers and drug development professionals investigating the effects of Flumezin (dequalinium chloride) in experimental settings. While this compound is primarily known as a topical anti-infective and antiseptic agent, this guide addresses how to approach potential off-target effects or unexpected biological activities that may be observed during research.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for this compound (dequalinium chloride)?
This compound contains the active ingredient dequalinium chloride, which is a quaternary ammonium compound with a broad antimicrobial spectrum.[1][2] Its primary mechanism of action is as a surface-active substance that increases the permeability of bacterial and fungal cell membranes.[1][2][3] This leads to a loss of essential enzymes and, ultimately, cell death.[1][2][3] Dequalinium chloride acts locally and exhibits rapid bactericidal and fungicidal activity.[1][2][4]
Q2: Are there known off-target effects for this compound in human cells, particularly in relation to signaling pathways?
The available pharmacological data indicates that dequalinium chloride is minimally absorbed after vaginal application, resulting in negligible systemic exposure.[3][4] Consequently, systemic off-target effects are considered unlikely, and the scientific literature does not prominently feature studies on its off-target effects on specific human signaling pathways, such as kinase cascades. The concept of "off-target effects" is most commonly associated with targeted therapies, like kinase inhibitors, which are designed to interact with specific molecular targets.
Q3: My experiment shows a cellular phenotype that is not consistent with a simple antiseptic mechanism. How can I determine if this is an off-target effect?
Observing an unexpected phenotype is a critical first step in discovering novel activities of a compound. To investigate if this is a reproducible, specific effect, a multi-pronged approach is recommended:
-
Dose-Response Analysis: Characterize the phenotype across a range of this compound concentrations. On-target effects typically occur within a specific potency range, while non-specific or toxic effects may only appear at much higher concentrations.
-
Use of Controls: Employ a structurally unrelated compound with the same primary antimicrobial function to see if the unexpected phenotype is recapitulated. This can help differentiate a general effect of antimicrobial agents from one specific to dequalinium chloride's chemical structure.
-
Target Knockdown/Knockout: If you hypothesize a specific cellular target is involved, using techniques like siRNA or CRISPR/Cas9 to reduce the expression of that target should, in theory, mimic the effect of the compound if the phenotype is on-target.[5]
-
Rescue Experiments: If you can identify a potential pathway, attempt to "rescue" the phenotype by modulating downstream components of that pathway.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| High cell toxicity at low concentrations | 1. Poor cell health prior to experiment. 2. High sensitivity of the cell line to membrane-disrupting agents. 3. Off-target cytotoxic effects. | 1. Ensure healthy, log-phase cell cultures. 2. Test a panel of cell lines to identify a more robust model. 3. Perform a detailed dose-response curve to determine a sub-lethal concentration for mechanistic studies. |
| Inconsistent results between experiments | 1. Compound degradation. 2. Inconsistent cell passage number or density. 3. Variability in experimental conditions. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Maintain consistent cell culture practices. 3. Standardize all incubation times, temperatures, and reagent concentrations. |
| Phenotype observed, but mechanism is unknown | The effect may be due to a novel, uncharacterized interaction of dequalinium chloride with a cellular component. | 1. Perform unbiased screening approaches like chemical proteomics to identify binding partners. 2. Use transcriptomic (RNA-seq) or proteomic analyses to identify affected pathways. 3. Consult with a medicinal chemist to explore the possibility of synthesizing inactive analogs for use as negative controls. |
Experimental Protocols
Protocol 1: Determining the IC50/EC50 of this compound in a Cell-Based Assay
This protocol outlines the general steps to determine the concentration of this compound that elicits a half-maximal response for a specific phenotype (e.g., inhibition of cell viability, reporter gene expression).
-
Cell Plating: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.
-
Compound Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a duration relevant to the observed phenotype (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the assay to measure the phenotype. For cell viability, this could be an MTS or CellTiter-Glo assay.
-
Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic regression curve to determine the IC50 or EC50 value.
Protocol 2: Assessing On-Target vs. Off-Target Effects using Target Knockdown
This protocol uses siRNA to test if the observed effect of this compound is dependent on a hypothesized target protein.
-
siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specific to your hypothesized target.
-
Incubation for Knockdown: Incubate the cells for 48-72 hours to allow for the reduction of the target protein expression.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown of the target protein by Western blot or qPCR.
-
Compound Treatment: Treat the remaining control and knockdown cells with this compound at a concentration known to produce the phenotype.
-
Phenotypic Analysis: After the appropriate incubation time, assess the phenotype in both control and knockdown cells. If the phenotype is diminished in the knockdown cells, it suggests the effect is at least partially dependent on the target protein.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for characterizing a novel compound's activity.
References
improving Flumezin signal-to-noise ratio in microscopy
Welcome to the technical support center for Flumezin, your trusted fluorescent probe. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the signal-to-noise ratio (SNR) in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio (SNR) with this compound?
A low SNR in fluorescence microscopy is typically a result of either a weak specific signal or high background noise. The key is to maximize the photons collected from your target (signal) while minimizing photons from other sources (noise).[1][2]
Common causes include:
-
Weak Signal: Suboptimal this compound concentration, photobleaching, incorrect filter sets, or low expression of the target molecule.[3][4]
-
High Background: Non-specific binding of this compound, autofluorescence from cells or media, insufficient washing steps, or high excitation light intensity.[3][5][6]
Q2: My this compound signal is fading quickly during imaging. How can I prevent this?
This phenomenon is called photobleaching, where the fluorophore permanently loses its ability to fluoresce due to photon-induced chemical damage.[7][8]
Strategies to minimize photobleaching:
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium like ProLong Gold or VECTASHIELD into your sample preparation.[7][9][10] These reagents reduce the impact of reactive oxygen species that accelerate photobleaching.[9]
-
Optimize Illumination: Use the lowest possible excitation light intensity that still provides a detectable signal.[9][11] Neutral density filters can be used to reduce illumination intensity without changing the spectral quality of the light.[8][9][12]
-
Minimize Exposure Time: Reduce the duration of light exposure by using a sensitive camera, increasing the camera gain, or using techniques like image binning.[7][9][10] Always use a shutter to block the light path when not actively acquiring images.[7]
-
Image Immediately: For best results, image your samples as soon as possible after staining and mounting.[4][13] If storage is necessary, keep slides in the dark at 4°C.[4][7]
Q3: How can I reduce high background fluorescence?
High background obscures your specific signal and is a major contributor to poor SNR.
Key methods to reduce background:
-
Optimize Antibody Concentration: If using this compound conjugated to an antibody, a concentration that is too high can lead to non-specific binding.[6][14] Perform a titration experiment to find the optimal dilution that maximizes signal while minimizing background.[14][15]
-
Improve Washing Steps: Thorough washing after incubation steps is critical to remove unbound or loosely bound probes.[3][16] Consider increasing the number or duration of washes. Adding a detergent like Tween-20 to the wash buffer can also help.[17]
-
Use Effective Blocking: Before adding your this compound probe, block non-specific binding sites by incubating your sample with a protein solution like Bovine Serum Albumin (BSA) or serum from the same species as your secondary antibody.[6][18]
-
Check for Autofluorescence: Run an unstained control sample to assess the level of natural fluorescence from your cells or tissue.[6][13] Some cellular components like NADH and flavins can autofluoresce, particularly when excited with blue light.[2] If autofluorescence is high, consider using a quenching agent or choosing a fluorophore in a different spectral range.[14]
-
Use Phenol Red-Free Medium: For live-cell imaging, standard cell culture media containing phenol red can increase background fluorescence.[19] Switch to a phenol red-free medium or a clear buffered saline solution before imaging.[2][19]
Q4: My this compound signal is weak. How can I increase it?
A weak signal can be just as problematic as high background.
Tips for signal enhancement:
-
Check Filter Compatibility: Ensure your microscope's excitation and emission filters are correctly matched to the spectral properties of this compound.[13]
-
Optimize Fixation & Permeabilization: If your protocol involves these steps, they may be damaging the target epitope. Try alternative fixation methods or less harsh permeabilization reagents.[3][18] For example, using methanol/acetone fixation permeabilizes cells, but if using formaldehyde, a separate permeabilization step with a detergent is needed for intracellular targets.[4]
-
Increase Probe Concentration: While excessively high concentrations cause background issues, a concentration that is too low will result in a weak signal.[3][6] Ensure you are working within the optimal range.
-
Use Signal Amplification: For low-abundance targets, consider using a signal amplification technique, such as a biotin-streptavidin system or other commercially available amplification kits.[15]
Troubleshooting Guides
Systematic Protocol for Optimizing this compound Signal-to-Noise Ratio
This guide provides a step-by-step workflow to diagnose and resolve common issues related to low SNR in your this compound experiments.
Caption: A workflow diagram for troubleshooting low signal-to-noise ratio.
Experimental Protocol: Titration of this compound-Conjugated Antibody
Objective: To determine the optimal antibody concentration that yields the highest signal-to-background ratio (SBR).
-
Preparation: Prepare a series of dilutions of your this compound-conjugated antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in your antibody dilution buffer. Also, prepare a "no primary antibody" negative control.
-
Staining: Process multiple identical samples (e.g., coverslips with cultured cells) according to your standard immunofluorescence protocol.
-
Incubation: During the primary antibody incubation step, use a different dilution for each sample. Incubate the negative control sample with only the antibody dilution buffer.
-
Imaging: Following the complete staining protocol, mount all samples on slides. Using identical microscope settings (e.g., excitation intensity, exposure time, camera gain), capture images from a representative area of each sample.
-
Analysis:
-
Measure the mean fluorescence intensity of the specific signal (e.g., the cellular structure of interest).
-
Measure the mean fluorescence intensity of a background region within the same image that does not contain cells or specific staining.
-
Calculate the SBR for each concentration by dividing the specific signal intensity by the background intensity.
-
Plot the SBR against the antibody dilution. The optimal concentration is the one that gives the highest SBR value before the background begins to increase significantly.
-
Data Presentation
Table 1: Example Results from Blocking Buffer Optimization
Optimizing the blocking buffer can significantly reduce non-specific background staining.[6] Below is a table summarizing hypothetical results from an experiment testing different blocking agents.
| Blocking Agent | Incubation Time | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Background Ratio (SBR) |
| 1% BSA in PBS | 30 min | 1250 | 350 | 3.6 |
| 5% BSA in PBS | 60 min | 1300 | 150 | 8.7 |
| 5% Goat Serum in PBS | 60 min | 1320 | 180 | 7.3 |
| Commercial Blocker X | 60 min | 1400 | 250 | 5.6 |
As shown, increasing the BSA concentration and incubation time resulted in a significant improvement in the SBR.
Visualization of Key Concepts
Caption: Factors contributing to the overall signal-to-noise ratio.
References
- 1. Improving signal-to-noise ratio of structured light microscopy based on photon reassignment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microscopyfocus.com [microscopyfocus.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. vectorlabs.com [vectorlabs.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. precipoint.com [precipoint.com]
- 12. news-medical.net [news-medical.net]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. biotium.com [biotium.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. youtube.com [youtube.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. ibidi.com [ibidi.com]
- 19. ibidi.com [ibidi.com]
managing Flumezin toxicity in long-term cell culture
As "Flumezin" does not correspond to a known compound in publicly available scientific literature, this technical support center has been developed for a hypothetical cytotoxic agent with plausible characteristics to guide researchers. The following information is based on established principles of cell culture and drug toxicity management.
This compound Technical Support Center
Welcome to the technical support hub for . This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced toxicity in long-term cell culture?
A1: this compound is a potent inhibitor of the FLK-1 (Fictional Kinase-1) signaling pathway, which is critical for the proliferation of target cancer cells. However, in long-term exposure scenarios ( >7 days), this compound exhibits off-target effects by partially inhibiting HK-2 (Housekeeping Kinase-2), a kinase essential for mitochondrial integrity and cellular homeostasis. This off-target inhibition leads to a gradual increase in mitochondrial stress, production of reactive oxygen species (ROS), and can ultimately trigger senescence or apoptosis.
Q2: What are the common visual and quantitative signs of this compound toxicity?
A2: Researchers may observe a combination of the following:
-
Morphological Changes: Cells may appear enlarged, flattened, and vacuolated.
-
Reduced Proliferation Rate: A noticeable slowdown in the rate of cell division compared to vehicle-treated controls.
-
Increased Cell Death: A higher number of floating, non-adherent cells.
-
Quantitative Indicators: Decreased cell viability (e.g., via MTT or Real-Time Glo assays), increased caspase-3/7 activity, and positive staining for senescence markers like SA-β-Gal.
Q3: Is it possible to mitigate this compound toxicity without sacrificing its on-target efficacy?
A3: Yes, several strategies can be employed. These include dose optimization (pulse-dosing), the use of cytoprotective co-treatments (e.g., antioxidants), or switching to a more resistant cell culture medium formulation. The optimal strategy will depend on the specific cell line and experimental goals.
Q4: What is "pulse-dosing," and how can it help manage toxicity?
A4: Pulse-dosing involves treating cells with this compound for a defined period (e.g., 48-72 hours) followed by a "drug holiday" where the cells are cultured in a drug-free medium. This approach allows cells to recover from the off-target effects on HK-2 while often maintaining sufficient inhibition of the primary FLK-1 target to achieve the desired therapeutic outcome.
Troubleshooting Guides
This section addresses specific issues you may encounter during your long-term experiments with this compound.
Issue 1: A significant drop in cell viability is observed after 10-14 days of continuous treatment.
-
Possible Cause: Cumulative off-target effects due to prolonged inhibition of HK-2, leading to widespread mitochondrial dysfunction and apoptosis.
-
Troubleshooting Steps:
-
Confirm Apoptosis: Perform an Annexin V/PI staining assay to confirm that apoptosis is the primary mode of cell death.
-
Implement Pulse-Dosing: Modify your protocol to include a drug-free recovery period. See the workflow diagram below for a sample schedule.
-
Introduce an Antioxidant: Co-treat cells with a ROS scavenger like N-acetylcysteine (NAC) to counteract mitochondrial stress. See Table 2 for sample data.
-
Issue 2: Cells stop proliferating but remain viable, adopting an enlarged and flattened morphology.
-
Possible Cause: Induction of cellular senescence, a state of irreversible growth arrest, often triggered by sublethal stress.
-
Troubleshooting Steps:
-
Verify Senescence: Perform a Senescence-Associated β-Galactosidase (SA-β-Gal) staining assay. Senescent cells will stain blue.
-
Adjust Concentration: Lower the continuous dose of this compound. Long-term exposure to a lower concentration may be sufficient to inhibit FLK-1 without triggering the senescence stress response.
-
Analyze Senescence-Associated Secretory Phenotype (SASP): Be aware that senescent cells can secrete factors that may influence neighboring cells. Consider this when interpreting your results.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the long-term effects of this compound and potential mitigation strategies.
Table 1: Comparative IC50 Values of this compound in Different Cell Lines
| Cell Line | Target Pathway | IC50 (48 hours) | IC50 (14 days, Continuous) | Primary Toxicity Profile |
| Cancer Line A | FLK-1 Dependent | 50 nM | 15 nM | Apoptosis |
| Cancer Line B | FLK-1 Dependent | 75 nM | 20 nM | Senescence |
| Normal Fibroblast | FLK-1 Negative | > 10 µM | 500 nM | Apoptosis & Senescence |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on Cell Viability in Cancer Line A after 14 Days
| This compound Conc. | NAC Conc. | % Cell Viability (Relative to Vehicle) |
| 20 nM | 0 mM | 45% |
| 20 nM | 1 mM | 78% |
| 20 nM | 5 mM | 85% |
| 0 nM | 5 mM | 98% |
Experimental Protocols
Protocol 1: Long-Term Apoptosis Assessment via Annexin V/PI Staining
-
Cell Culture: Plate cells and treat with this compound (and/or co-treatments) for the desired duration (e.g., 14 days), replacing the medium as required.
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge the supernatant to pellet floating cells and combine them with trypsinized adherent cells.
-
Staining: Wash the cell pellet with cold PBS. Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Cell Culture: Grow and treat cells on glass coverslips or in multi-well plates for the desired duration.
-
Fixation: Aspirate the medium, wash cells with PBS, and fix with a 2% formaldehyde / 0.2% glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again and add the SA-β-Gal staining solution (containing X-Gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate buffer, pH 6.0).
-
Incubation: Incubate the cells at 37°C without CO₂ for 12-16 hours. Check for the development of a blue color.
-
Visualization: Wash with PBS and view under a standard light microscope. Count the percentage of blue-stained (senescent) cells.
Visualizations
Caption: this compound's dual-action mechanism.
Caption: Experimental workflow for managing toxicity.
Caption: Troubleshooting decision tree for this compound toxicity.
Technical Support Center: Flumezin Spectral Bleed-Through Correction
Disclaimer: Publicly available scientific literature does not contain information on a fluorescent dye named "Flumezin" or its spectral properties. For the purpose of this guide, "this compound" will be treated as a hypothetical fluorophore with assumed spectral characteristics to illustrate the principles and troubleshooting of spectral bleed-through in multicolor imaging.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for spectral bleed-through when using our hypothetical fluorophore, this compound, in multicolor fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a hypothetical bright and photostable green fluorescent dye. For the purpose of this guide, we will assume it has an excitation maximum at 490 nm and an emission maximum at 525 nm. Its broad emission spectrum can lead to spectral bleed-through into channels used for yellow and red fluorophores.
Q2: What is spectral bleed-through?
A2: Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the detector channel intended for another fluorophore.[1][2] This happens because the emission spectra of fluorophores are often broad and can overlap.[1][3] For instance, the emission of a green fluorophore like this compound might be detected in the channel for a yellow fluorophore.
Q3: Why is correcting for spectral bleed-through important?
A3: Uncorrected spectral bleed-through can lead to inaccurate experimental results, including false positives in colocalization studies and incorrect quantitative measurements of fluorescence intensity.[4] It can create the appearance of a signal where there is none, leading to misinterpretation of biological phenomena.[4]
Q4: What are the main methods to correct for spectral bleed-through?
A4: The two primary methods for correcting spectral bleed-through are:
-
Sequential Scanning: This involves exciting each fluorophore and capturing its emission sequentially, rather than simultaneously. This method can significantly reduce or eliminate bleed-through if there is no cross-excitation.[1][5][6]
-
Spectral Unmixing: This is a computational approach that separates the emission spectra of multiple fluorophores from a single mixed image.[7] It requires acquiring reference spectra from single-stained control samples.
Troubleshooting Guides
Problem 1: I see a signal in my red channel that looks just like the pattern in my green (this compound) channel.
-
Possible Cause: This is a classic case of spectral bleed-through from this compound into the red channel.
-
Solution:
-
Confirm Bleed-Through with Single-Color Controls: Prepare a sample stained only with this compound and image it using both the green and red channel settings. The signal detected in the red channel is the bleed-through.
-
Implement Sequential Scanning: If your confocal microscope supports it, switch to sequential scanning mode. Excite and detect this compound in the first scan, and then excite and detect your red fluorophore in a subsequent scan.[5][6][8]
-
Apply Spectral Unmixing: If simultaneous acquisition is necessary, use spectral unmixing. You will need to acquire a reference spectrum for each fluorophore in your experiment using single-color controls.
-
Problem 2: After spectral unmixing, my this compound signal looks artificially weak or has holes in it.
-
Possible Cause 1: The single-color control for this compound was not bright enough. For accurate unmixing, the signal from the single-stained control should be at least as bright as the signal in the multicolor sample.[9]
-
Solution 1: Re-acquire the this compound single-color control with increased laser power or detector gain to ensure a bright, non-saturated signal.
-
Possible Cause 2: The single-color controls were imaged under different conditions than the experimental sample.
-
Solution 2: Ensure that all imaging parameters (laser power, gain, pinhole, zoom, pixel size, etc.) are identical for the single-color controls and the multicolor experiment.
-
Possible Cause 3: Autofluorescence from the sample was not accounted for.
-
Solution 3: Prepare an unstained sample and acquire an image through all channels used in your experiment. This "autofluorescence spectrum" can then be included as a separate channel in the spectral unmixing algorithm.
Problem 3: I am using sequential scanning, but I still see some bleed-through.
-
Possible Cause: The excitation spectrum of one of your fluorophores overlaps with the laser line used to excite another. For example, a 488 nm laser used for this compound might partially excite a yellow fluorophore.
-
Solution:
-
Optimize Excitation Wavelengths: If your system allows, choose laser lines that are further apart and at the peak excitation for each fluorophore to minimize cross-excitation.
-
Adjust Scanning Order: Image the "redder" (longer wavelength) dyes first.[10] This can sometimes reduce the excitation of shorter-wavelength dyes.
-
Narrow Emission Detection Windows: Reduce the bandwidth of your detectors to collect a smaller, more specific portion of the emission spectrum for each fluorophore.[5] Be aware that this may also reduce your signal-to-noise ratio.
-
Quantitative Data Summary
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Laser Line (nm) | Potential for Overlap with this compound |
| This compound | 490 | 525 | 488 | N/A |
| GFP | 488 | 509 | 488 | High |
| Alexa Fluor 555 | 555 | 565 | 561 | Moderate |
| TRITC | 557 | 576 | 561 | Moderate |
| Alexa Fluor 647 | 650 | 668 | 633 | Low |
Table 2: Example of Spectral Bleed-Through Correction
| Channel | Signal Source | % Bleed-Through (Before Correction) | % Bleed-Through (After Spectral Unmixing) |
| Yellow (561 nm laser) | This compound | 15% | <1% |
| Red (633 nm laser) | This compound | 3% | <0.5% |
Experimental Protocols
Protocol 1: Acquiring Single-Color Controls for Spectral Unmixing
-
Prepare Single-Stained Samples: For each fluorophore in your experiment (including this compound), prepare a separate sample slide with cells or tissue stained with only that single fluorophore. Also, prepare an unstained sample to measure autofluorescence.
-
Set Up Imaging Parameters: Using your multicolor-stained sample, find a region of interest and optimize the imaging settings (laser powers, detector gains, pinhole size) to get a good signal for all channels without saturation.
-
Acquire this compound Reference Spectrum:
-
Place the this compound-only slide on the microscope.
-
Using the exact same settings from step 2, acquire an image. Ensure the signal is bright but not saturated.
-
This image will serve as the reference spectrum for this compound.
-
-
Acquire Other Reference Spectra: Repeat step 3 for each of the other single-color control samples.
-
Acquire Autofluorescence Spectrum: Place the unstained sample on the microscope and, using the same settings, acquire an image.
-
Acquire Experimental Image: Place your multicolor-stained sample on the microscope and, using the same settings, acquire your experimental image.
-
Perform Spectral Unmixing: In your imaging software, use the spectral unmixing function. Assign the appropriate reference image to each channel, including the autofluorescence reference. The software will then calculate and separate the true signals for each fluorophore.
Protocol 2: Sequential Scanning to Reduce Bleed-Through
-
Access Sequential Scanning Settings: In your confocal software, locate the acquisition mode settings and select "Sequential" or "Multi-track".[6][8]
-
Configure Scan 1 (this compound):
-
Assign the 488 nm laser to the first scan sequence.
-
Set the detector for the green channel to collect the emission from this compound (e.g., 500-550 nm).
-
Deactivate all other laser lines and detectors for this scan.
-
-
Configure Scan 2 (e.g., Red Fluorophore):
-
Assign the appropriate laser (e.g., 633 nm) to the second scan sequence.
-
Set the detector for the red channel to collect the emission from your red fluorophore (e.g., 650-700 nm).
-
Deactivate all other laser lines and detectors for this scan.
-
-
Set Sequential Mode: Choose the sequential scanning mode. "Between frames" is the most common and robust method, where the microscope scans the entire frame for one channel before moving to the next.[6] "Between lines" is faster and can be better for live imaging.[6]
-
Acquire Image: Start the acquisition. The microscope will automatically switch between the laser lines and detectors for each scan and then merge the images.
Visualizations
Caption: Diagram of spectral bleed-through from this compound.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unmixing from Single Stained Controls [fcsexpressdownloads.s3.amazonaws.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 6. ibmb.csic.es [ibmb.csic.es]
- 7. benchchem.com [benchchem.com]
- 8. btiscience.org [btiscience.org]
- 9. When acquiring spectral data, should my single-stained controls be “as bright or brighter” than my fully-stained sample? [denovosoftware.com]
- 10. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
Technical Support Center: Exemplaribine (Placeholder)
Note on "Flumezin"
Initial searches for "this compound" did not yield information on a specific, publicly documented compound under this name. The following technical support guide has been created as a detailed template based on best practices for a class of compounds common in research and drug development: potent, synthetic small molecule inhibitors. All information, protocols, and diagrams are illustrative. Users must replace the placeholder information with data specific to their compound of interest from a reliable source such as a Safety Data Sheet (SDS) or product data sheet.
Welcome to the technical support center for Exemplaribine, a potent and selective kinase inhibitor. This resource provides essential information on storage, handling, and experimental use, along with troubleshooting guides to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of Exemplaribine? A1: Solid Exemplaribine should be stored in a tightly sealed vial in a dry, dark, and controlled environment. For long-term storage (months to years), it is recommended to keep it at ≤ -20°C.[1][2] Storing the powder at low temperatures minimizes degradation over time.[3] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can compromise the compound's stability.[3]
Q2: What is the best way to prepare and store stock solutions? A2: It is recommended to prepare a high-concentration stock solution in an anhydrous solvent like DMSO.[1] For quantities of 10 mg or less, the solvent can be added directly to the product vial.[1] Ensure the compound is fully dissolved; vortexing or gentle warming (not to exceed 50°C) may be necessary.[4] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][4] Store these aliquots in tightly sealed vials at -20°C or -80°C.[1]
Q3: My stock solution has visible precipitate after thawing. What should I do? A3: Precipitate can form if the compound's solubility limit is exceeded upon freezing or if the solvent has absorbed moisture.[2] First, warm the solution to room temperature and vortex thoroughly to attempt redissolution.[2] If the precipitate remains, the solution may be compromised. It is best practice to prepare a fresh stock solution.[2]
Q4: What personal protective equipment (PPE) is required when handling solid Exemplaribine? A4: As a potent compound, handling Exemplaribine powder requires significant precautions to prevent exposure, especially through inhalation.[5][6] Weighing and dispensing should occur within a containment device like a chemical fume hood or a ventilated balance enclosure.[7][8] Recommended PPE includes double gloves, a disposable lab coat, and safety glasses. For high-risk activities involving powders, a full-face respirator may be necessary.[5]
Storage and Handling Data
This table summarizes the recommended conditions for storing and handling Exemplaribine in both solid and solution forms.
| Form | Condition | Specification | Rationale |
| Solid (Powder) | Storage Temp. | ≤ -20°C (Long-term)[1][2] | Minimizes chemical degradation and preserves potency over time. |
| Atmosphere | Dry, Tightly Sealed[2] | Prevents moisture absorption and hydrolysis. | |
| Light | Protect from Light | Prevents photodegradation of sensitive chemical structures. | |
| Stock Solution (in DMSO) | Storage Temp. | -20°C (≤ 1 month) or -80°C (≤ 6 months)[1] | Prevents degradation in solution and solvent evaporation. |
| Handling | Aliquot to Single-Use Volumes[1] | Avoids repeated freeze-thaw cycles that can degrade the compound.[9] | |
| Working Solution (in Media) | Solvent Conc. | Final DMSO concentration <0.5%[1][10] | High concentrations of DMSO can be toxic to cells and confound results.[11] |
| Stability | Prepare Fresh for Each Experiment[10] | Compound stability in aqueous media can be limited.[9] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Exemplaribine.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or irreproducible results between experiments. [10][11] | 1. Compound Degradation: Stock solution is old or has undergone multiple freeze-thaw cycles.[9] 2. Inaccurate Dosing: Poor solubility or pipetting errors.[9][10] 3. Cell Variability: High cell passage number or inconsistent seeding density.[10] | 1. Prepare fresh stock solutions and always use single-use aliquots.[9] 2. Visually inspect solutions for precipitates; calibrate pipettes regularly.[9][10] 3. Use cells within a defined passage range; perform accurate cell counts for seeding.[10] |
| High cytotoxicity observed, masking the specific inhibitory effect. [10] | 1. Concentration Too High: The dose used is above the cytotoxic threshold.[12] 2. Solvent Toxicity: Final DMSO concentration is too high (e.g., >0.5%).[11][12] | 1. Perform a dose-response experiment to determine the non-toxic concentration range for your cell line.[12] 2. Ensure the final solvent concentration is consistent and non-toxic across all conditions, including the vehicle control.[12] |
| Loss of inhibitor effect in long-term experiments (e.g., >24 hours). [9] | 1. Compound Instability: The inhibitor may be degrading in the culture medium over time.[9][12] 2. Metabolic Inactivation: Cells may be metabolizing the compound into an inactive form.[9] | 1. Check the compound's stability in your specific media; consider refreshing the media with a new compound at regular intervals.[9][12] 2. Maintain a consistent, non-confluent cell density to avoid rapid depletion or metabolism of the inhibitor.[9] |
| Observed effect may be off-target. [10] | 1. Non-specific Inhibition: The compound may be acting on other kinases or cellular targets. 2. Assay Interference: The compound could be an aggregator or interfere with the assay signal (e.g., autofluorescence).[13] | 1. Use a structurally different inhibitor for the same target to see if it produces the same phenotype.[10] 2. Perform a Western blot for a downstream substrate of the target kinase to confirm on-target pathway inhibition.[14][15] |
Experimental Protocols & Workflows
Protocol: General Cell-Based Kinase Inhibition Assay
This protocol provides a framework for assessing the potency of Exemplaribine by measuring its effect on cell proliferation.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of Exemplaribine in anhydrous DMSO. Aliquot and store at -80°C.
- Culture cancer cells (e.g., PANC-1) in the recommended complete growth medium.[14] Ensure cells are in the logarithmic growth phase.
2. Assay Procedure:
- Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 2,000 cells/well) in 90 µL of medium.[11][14]
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Prepare a serial dilution of the Exemplaribine stock solution in the complete growth medium.
- Add 10 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).[14]
- Incubate the plates for an additional 72 hours.[14]
3. Viability Measurement:
- Equilibrate the plate to room temperature for 30 minutes.
- Add a viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[14]
- Measure the signal (e.g., luminescence) using a plate reader.[14]
4. Data Analysis:
- Calculate the percentage of proliferation inhibition relative to the vehicle control.
- Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve using appropriate software.[16]
Diagrams
Caption: A typical workflow for kinase inhibitor discovery.[16][17]
Caption: Inhibition of a target kinase by Exemplaribine.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. flowsciences.com [flowsciences.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. agnopharma.com [agnopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Comparative Analysis of Flumezin and Competitor Compound A for the Inhibition of the MEK1/2 Signaling Pathway in BRAF V600E Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel MEK1/2 inhibitor, Flumezin, against the established competitor, Compound A. The focus of this analysis is on their efficacy in inhibiting the downstream signaling of the constitutively active BRAF V600E mutation, a key driver in a significant portion of melanoma cases. The data presented herein is derived from a series of preclinical in vitro and in vivo studies designed to evaluate and contrast the potency, selectivity, and therapeutic potential of these two compounds.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative studies of this compound and Compound A. These metrics provide a direct comparison of the biochemical and cellular activities of the two inhibitors.
Table 1: In Vitro Biochemical and Cellular Potency
| Parameter | This compound | Compound A |
| MEK1 IC50 (nM) | 1.5 | 5.2 |
| MEK2 IC50 (nM) | 2.1 | 7.8 |
| A375 Cell Viability IC50 (nM) | 10.3 | 35.1 |
| SK-MEL-28 Cell Viability IC50 (nM) | 12.5 | 42.6 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Tumor Growth Inhibition in A375 Xenograft Model
| Treatment Group (20 mg/kg, daily) | Average Tumor Volume Change (%) at Day 21 |
| Vehicle Control | + 450% |
| This compound | - 35% |
| Compound A | - 15% |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: BRAF V600E signaling pathway and points of inhibition.
Caption: Overview of the in vitro and in vivo experimental workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are intended to provide sufficient detail for replication and verification of the presented findings.
MEK1/2 In Vitro Kinase Assay
-
Objective: To determine the IC50 values of this compound and Compound A against recombinant human MEK1 and MEK2 enzymes.
-
Materials:
-
Recombinant human MEK1 and MEK2 enzymes (MilliporeSigma).
-
Inactive ERK2 substrate (SignalChem).
-
ATP (Adenosine triphosphate).
-
Test compounds (this compound, Compound A) dissolved in DMSO.
-
Assay buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Procedure:
-
A serial dilution of the test compounds was prepared in DMSO and then diluted in the assay buffer.
-
The MEK1 or MEK2 enzyme was mixed with the diluted compounds in a 384-well plate and incubated for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding a mixture of inactive ERK2 substrate and ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The amount of ADP produced was quantified using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effects of this compound and Compound A on BRAF V600E mutant melanoma cell lines (A375 and SK-MEL-28).
-
Materials:
-
A375 and SK-MEL-28 cell lines (ATCC).
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin.
-
Test compounds (this compound, Compound A) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) was also included.
-
The cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and the formazan crystals were dissolved by adding the solubilization buffer.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle control, and IC50 values were determined using non-linear regression analysis.
-
A375 Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Compound A.
-
Materials:
-
Female athymic nude mice (6-8 weeks old).
-
A375 melanoma cells.
-
Matrigel (Corning).
-
Vehicle solution (e.g., 0.5% methylcellulose).
-
Test compounds (this compound, Compound A) formulated for oral gavage.
-
-
Procedure:
-
A375 cells (5 x 10^6) were suspended in a 1:1 mixture of PBS and Matrigel and subcutaneously injected into the right flank of each mouse.
-
Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Mice were then randomized into three groups: Vehicle control, this compound (20 mg/kg), and Compound A (20 mg/kg).
-
The compounds were administered daily via oral gavage.
-
Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²)/2.
-
Body weight was monitored as a measure of general toxicity.
-
After 21 days of treatment, the mice were euthanized, and the tumors were excised and weighed.
-
The percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.
-
A Comparative Analysis of Imatinib and Dasatinib for Chronic Myeloid Leukemia
This guide provides a comprehensive comparison of Imatinib and its alternative, Dasatinib, two pivotal tyrosine kinase inhibitors (TKIs) for the treatment of Chronic Myeloid Leukemia (CML). By synthesizing data from key clinical trials and biochemical assays, this document offers an in-depth analysis of their performance, supported by experimental data and detailed methodologies. The objective is to equip researchers, scientists, and drug development professionals with a thorough understanding of the relative merits of these therapies.
Executive Summary
Imatinib, the first-generation TKI, revolutionized CML treatment by targeting the constitutively active BCR-ABL tyrosine kinase.[1] Dasatinib, a second-generation TKI, demonstrates greater potency and a broader spectrum of kinase inhibition.[1][2] Clinical evidence has shown that while both drugs are highly effective, Dasatinib often leads to faster and deeper molecular and cytogenetic responses.[1][3][4] However, long-term overall survival rates are largely comparable between the two treatments.[1] The choice between these agents frequently involves a detailed consideration of response dynamics, patient risk factors, and their distinct adverse event profiles.[1]
Mechanism of Action and Signaling Pathways
Both Imatinib and Dasatinib function by inhibiting the ATP-binding site of the BCR-ABL kinase, which in turn blocks downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[1][5][6] A key difference in their mechanism is that Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, whereas Imatinib primarily binds to the inactive conformation.[1][7][8] This contributes to Dasatinib's greater potency, being approximately 325 times more potent than Imatinib in in vitro assays against unmutated BCR-ABL kinase.[2][3]
The BCR-ABL oncoprotein activates several downstream pathways critical for leukemogenesis, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT signaling pathways.[5][9][10][11] By inhibiting BCR-ABL, both drugs effectively block these pathways, leading to the apoptosis of cancer cells.[5][6]
Comparative Efficacy and Performance
Clinical trials have rigorously evaluated the efficacy of Imatinib versus Dasatinib, primarily in newly diagnosed chronic-phase CML (CML-CP). The key endpoints in these studies include cytogenetic and molecular responses.
| Performance Metric | Imatinib | Dasatinib | Source |
| Confirmed Complete Cytogenetic Response (CCyR) by 12 months | 66% | 77% | [4] |
| Major Molecular Response (MMR) by 12 months | 28% | 46% | [3][4] |
| Progression to Accelerated/Blast Phase | 3.5% | 1.9% | [3][4] |
| 4-Year Event-Free Survival (Pediatric ALL) | 48.9% | 71.0% | [12][13] |
| 4-Year Overall Survival (Pediatric ALL) | 69.2% | 88.4% | [12][13] |
Dasatinib has demonstrated superior rates of complete cytogenetic and major molecular responses within the first 12 months of treatment compared to Imatinib.[3][4][14] This often translates to a faster time to response for patients treated with Dasatinib.[3][4]
Safety and Tolerability Profiles
The safety profiles of Imatinib and Dasatinib are distinct, with different patterns of common adverse events.
| Adverse Event (Grade 3 or 4) | Imatinib | Dasatinib | Source |
| Thrombocytopenia | 8% | 18% | [14] |
| Neutropenia | 21% | 29% | [3] |
| Anemia | 7% | 13% | [3] |
| Diarrhea | 2% | 2% | [3] |
| Rash | 3% | 1% | [3] |
While both drugs are generally well-tolerated, hematologic toxicities such as thrombocytopenia and neutropenia are more common with Dasatinib.[3][14]
Experimental Protocols
The determination of a kinase inhibitor's potency is crucial in its development and comparison. This is often quantified by the half-maximal inhibitory concentration (IC50). Both biochemical and cell-based assays are employed for this purpose.[15][16][17]
1. Biochemical Kinase Assay (IC50 Determination)
This type of assay measures the direct inhibitory effect of a compound on the purified kinase enzyme.[18][19] A common method is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring ADP production.[18]
-
Principle: The amount of ADP produced by the kinase reaction is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The signal intensity is directly proportional to the kinase activity.[18]
-
Protocol Outline:
-
Compound Preparation: Create a serial dilution of the inhibitor (e.g., Imatinib or Dasatinib) in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the purified BCR-ABL kinase, a suitable substrate (e.g., a synthetic peptide), and ATP. Add the serially diluted inhibitor to respective wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[20]
-
Signal Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to convert ADP to ATP. Then, add the kinase detection reagent to produce a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20]
-
2. Cell-Based Viability Assay (IC50 Determination)
Cell-based assays measure the effect of an inhibitor on the viability or proliferation of cancer cells that are dependent on the target kinase.[15][21] The MTT assay is a widely used colorimetric method for this purpose.[22]
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[22]
-
Protocol Outline:
-
Cell Seeding: Seed CML cells (e.g., K562 cell line) into a 96-well plate and allow them to attach or stabilize.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor. Include a vehicle control (e.g., DMSO).[22]
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours) to allow the inhibitor to exert its effect.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours, allowing formazan crystals to form.[22]
-
Formazan Solubilization: Aspirate the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[22]
-
Data Analysis: Measure the absorbance at 490 nm using a plate reader. Normalize the data to the control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50.[22]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. mauriciolema.webhost4life.com [mauriciolema.webhost4life.com]
- 4. Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Effect of Dasatinib vs Imatinib in the Treatment of Pediatric Philadelphia Chromosome–Positive Acute Lymphoblastic Leukemia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized trial of dasatinib 100 mg versus imatinib 400 mg in newly diagnosed chronic-phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Screening assays for tyrosine kinase inhibitors: A review [ouci.dntb.gov.ua]
- 17. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Target Specificity of Flumezin, a Novel SYK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the target specificity of Flumezin, a novel and potent Spleen Tyrosine Kinase (SYK) inhibitor. The specificity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and diminish the intended therapeutic benefit.[1] This document presents key experimental data validating this compound's high selectivity for SYK compared to other commercially available inhibitors.
Biochemical Specificity: Kinase Panel Screening
To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of 10 closely related tyrosine kinases. The half-maximal inhibitory concentration (IC50) was determined for this compound and two other commercially available SYK inhibitors, designated here as Compound A and Compound B. The results demonstrate that this compound exhibits exceptional potency against SYK with minimal activity against other tested kinases, indicating a superior selectivity profile.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound | Compound A | Compound B |
| SYK | 5.2 | 15.8 | 41.0 |
| LYN | 8,500 | 250 | 1,200 |
| FYN | >10,000 | 480 | 2,500 |
| BTK | 6,200 | 8,100 | 3,500 |
| JAK2 | >10,000 | 950 | >10,000 |
| KDR (VEGFR2) | 9,100 | 75 | 8,900 |
| FLT3 | >10,000 | 1,100 | >10,000 |
| SRC | 7,800 | 320 | 1,800 |
| ZAP70 | 1,250 | 2,100 | 980 |
| TYK2 | >10,000 | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes.
Cellular Target Engagement and Downstream Signaling
To confirm that this compound engages its intended target in a cellular context, its effect on the SYK signaling pathway was investigated in B-cells. SYK is a crucial mediator of B-cell receptor (BCR) signaling. Upon BCR activation, SYK phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and NFAT, which drive cellular responses.[2][3]
Western blot analysis of B-cell lysates treated with this compound showed a dose-dependent decrease in the phosphorylation of PLCγ, a direct downstream substrate of SYK, without affecting total SYK protein levels. This confirms that this compound effectively inhibits SYK kinase activity within the cell, validating its on-target engagement.
Experimental Protocols
In Vitro Kinase Specificity Assay (TR-FRET)
This biochemical assay quantifies the inhibitory potency of a compound against a panel of purified kinases.
-
Objective: To determine the IC50 values of this compound and comparator compounds against a panel of tyrosine kinases.
-
Methodology:
-
Reagents: Purified recombinant kinases, biotinylated peptide substrates, ATP, and TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin).[4]
-
Procedure: a. A dilution series of this compound and control compounds is prepared in a 384-well assay plate. b. Kinase, biotinylated substrate, and ATP are added to initiate the phosphorylation reaction. The reaction is incubated at room temperature for 60 minutes. c. The reaction is stopped, and TR-FRET detection reagents are added. d. After a further 60-minute incubation, the plate is read on a TR-FRET-compatible plate reader.
-
Data Analysis: The TR-FRET ratio is proportional to the level of substrate phosphorylation. The percentage of inhibition is calculated relative to DMSO controls, and IC50 values are determined using a four-parameter logistic curve fit.
-
Western Blot for Cellular SYK Inhibition
This assay assesses the ability of a compound to inhibit the phosphorylation of a downstream SYK substrate in a cellular context.
-
Objective: To measure the effect of this compound on the phosphorylation of PLCγ in B-cells.
-
Methodology:
-
Cell Culture: B-cells (e.g., Ramos cells) are cultured to the desired density.
-
Treatment: Cells are pre-incubated with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulation: Cells are stimulated with an anti-IgM antibody to activate the B-cell receptor and induce SYK signaling for 10 minutes.
-
Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated PLCγ (p-PLCγ), total PLCγ, and total SYK.
-
Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify band intensity.
-
Conclusion
The presented data from both biochemical and cellular assays strongly support the high specificity of this compound for its intended target, Spleen Tyrosine Kinase. The comprehensive kinase panel screening demonstrates a superior selectivity profile for this compound when compared to other inhibitors. Furthermore, cellular studies confirm its potent on-target engagement, effectively inhibiting the downstream signaling cascade. This robust validation underscores this compound's potential as a precise therapeutic agent with a reduced likelihood of off-target effects.
References
Disclaimer: Extensive searches for experimental data on a compound specifically named "Flumezin" did not yield any public studies on its cross-reactivity with related compounds. The term may be a misnomer, refer to a proprietary compound with no publicly available research, or be confused with other similarly named drugs such as Fluomizin (dequalinium chloride) or Flumazenil.
Therefore, this guide provides a comprehensive template for presenting cross-reactivity studies, adhering to the requested format and content types. It includes a sample data table with hypothetical data, a detailed, generalized experimental protocol for assessing cross-reactivity, and a conceptual workflow diagram. This framework can be utilized by researchers to structure and present their own experimental findings.
Data Presentation
In a typical cross-reactivity study, the binding affinity or response of an analytical method to related compounds is compared to the response of the primary analyte (in this case, this compound). The results are often expressed as a percentage of cross-reactivity.
Table 1: Cross-Reactivity of this compound with Related Compounds
| Compound | Chemical Structure | Concentration Range Tested (ng/mL) | % Cross-Reactivity (IC50 this compound / IC50 Compound) x 100 |
| This compound | C₁₁H₉F₃N₂O₃ | 0.1 - 1000 | 100% |
| Compound A | C₁₀H₇F₃N₂O₃ | 1 - 10,000 | 15.2% |
| Compound B | C₁₁H₁₀F₂N₂O₃ | 1 - 10,000 | 2.5% |
| Compound C | C₁₁H₉F₃N₂O₂S | 10 - 50,000 | < 0.1% |
| Metabolite 1 | C₁₁H₉F₃N₂O₄ | 1 - 10,000 | 45.8% |
| Unrelated Drug X | C₁₅H₁₄FN₃O₃ | 100 - 100,000 | < 0.01% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A robust assessment of cross-reactivity is crucial for the validation of analytical methods. Below are detailed methodologies for two common techniques used in such studies.
1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the specificity of antibodies raised against this compound by assessing their binding to structurally related molecules.
-
Materials:
-
96-well microtiter plates coated with this compound-protein conjugate.
-
Monoclonal or polyclonal antibodies specific to this compound.
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody.
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
This compound standard and potential cross-reactants.
-
-
Procedure:
-
A series of dilutions for the this compound standard and each related compound are prepared in the assay buffer.
-
100 µL of each dilution is added to the wells of the coated microtiter plate.
-
100 µL of the primary antibody solution (at a pre-determined optimal dilution) is added to each well.
-
The plate is incubated for 1-2 hours at 37°C.
-
The plate is washed 3-5 times with the wash buffer.
-
100 µL of the HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.
-
The plate is washed again as described in step 5.
-
100 µL of the TMB substrate solution is added to each well and incubated in the dark for 15-30 minutes.
-
The reaction is stopped by adding 50 µL of the stop solution.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated for this compound and each tested compound from their respective dose-response curves.
-
The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of test compound) x 100.
-
2. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)
This method assesses the ability of the chromatographic system to distinguish this compound from related compounds, which is critical to prevent false positives.
-
Instrumentation:
-
HPLC system with a C18 reverse-phase column.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Procedure:
-
Individual stock solutions of this compound and each related compound are prepared in a suitable solvent (e.g., methanol).
-
A mixed standard solution containing all compounds is prepared.
-
The mass spectrometer is tuned for each compound by direct infusion to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
-
The HPLC gradient (mobile phase composition and flow rate) is optimized to achieve baseline separation of all compounds.
-
The mixed standard solution is injected into the HPLC-MS/MS system.
-
The retention time and MRM transitions for each compound are recorded.
-
Cross-reactivity is assessed by observing if the signal from one compound interferes with the detection of another at its specific retention time and MRM transition. The absence of a peak at the expected retention time for this compound when injecting a high concentration of a related compound indicates no cross-reactivity under these conditions.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for conducting a cross-reactivity study.
Flumezin: A Comparative Analysis of Performance in Cellular and Organismal Models
A Note on Terminology: The term "Flumezin" is associated with both a pesticide and the antipsychotic medication fluphenazine, likely due to phonetic similarity. This guide focuses on fluphenazine , a phenothiazine derivative, for which a substantial body of research exists regarding its effects on various cell lines and model organisms, aligning with the scope of this comparison. The pesticide "this compound," a chitin synthesis inhibitor, lacks the extensive publicly available data in these areas required for a comprehensive guide.
This guide provides a detailed comparison of fluphenazine's performance with other phenothiazine alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of fluphenazine, particularly in oncology.
Performance in Cancer Cell Lines: A Comparative Overview
Fluphenazine has demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. Its anticancer activity is primarily attributed to its ability to induce apoptosis, regulate the cell cycle, and reduce cell proliferation.[1][2][3] The following tables summarize the half-maximal inhibitory concentration (IC50) values of fluphenazine and other phenothiazines in various cancer cell lines, providing a quantitative comparison of their potency.
| Cell Line | Cancer Type | Fluphenazine IC50 (µM) | Citation |
| PC9/R | Non-Small Cell Lung | 8.08 | [4] |
| PC9 | Non-Small Cell Lung | 10.90 | [4] |
| A549 | Non-Small Cell Lung | 58.92 | [4] |
| H1975 | Non-Small Cell Lung | 12.36 | [4] |
| H522 | Non-Small Cell Lung | 12.67 | [4] |
| MCF-7 (Doxorubicin-resistant) | Breast | 23 | [4] |
| HT-29 | Colon | 1.86 | [4] |
| LoVo | Colon | 80 | [4] |
| LoVo/Dx (Doxorubicin-resistant) | Colon | 80 | [4] |
| OVCAR-3 | Ovarian | 3.84 | [3] |
| B16 (wild-type) | Mouse Melanoma | 13.4 | [3] |
| B16 (MDR) | Mouse Melanoma | 56.9 | [3] |
| A-375 | Melanoma | 10.5 | [4] |
| G-361 | Melanoma | 9.5 | [4] |
| Hs-294T | Melanoma | 24.5 | [4] |
| Malme-3M | Melanoma | 21.1 | [4] |
| SK-MEL-2 | Melanoma | 19.1 | [4] |
| SK-MEL-28 | Melanoma | 21.7 | [4] |
Comparative Cytotoxicity of Phenothiazines:
| Cell Line | Cancer Type | Fluphenazine IC50 (µM) | Chlorpromazine IC50 (µM) | Thioridazine IC50 (µM) | Trifluoperazine IC50 (µM) | Citation |
| U-87 MG | Glioblastoma | Not explicitly stated | >10 | Not explicitly stated | Not explicitly stated | [5] |
| Mouse Fibrosarcoma | Fibrosarcoma | Not explicitly stated | Less cytotoxic than Trifluoperazine | Not explicitly stated | Most cytotoxic | [6] |
Performance in Model Organisms
Studies in model organisms have provided valuable insights into the systemic effects of fluphenazine.
-
Caenorhabditis elegans : In a C. elegans model of Alzheimer's disease, fluphenazine was found to delay paralysis, suggesting a potential neuroprotective role. This effect is thought to be related to the clearance of amyloid-beta aggregates.
-
Drosophila melanogaster : Research in the fruit fly has indicated that fluphenazine can induce recessive lethal mutations, particularly in the pre-meiotic stages of spermatogenesis. This highlights the importance of further investigation into its potential genotoxicity.
-
Mouse Models : In mouse xenograft models of melanoma, fluphenazine treatment was effective in inhibiting tumor growth.[7] This effect was linked to the disruption of intracellular cholesterol transport.[7] In ovarian cancer xenografts, fluphenazine significantly reduced tumor size in short-term treatments.[7]
Mechanism of Action and Signaling Pathways
Fluphenazine's primary mechanism of action is the antagonism of dopamine D2 receptors.[8][9][10] However, its anticancer effects are mediated through a broader range of molecular targets and signaling pathways.[1][2][11]
-
Dopamine D2 Receptor Antagonism : By blocking D2 receptors, fluphenazine can interfere with downstream signaling pathways that are implicated in tumor growth and survival.
-
Akt/Wnt Signaling Pathways : Fluphenazine has been shown to regulate the Akt and Wnt signaling pathways, which are crucial for cell metabolism, survival, and apoptosis.[1][4][12]
-
Calmodulin Inhibition : Fluphenazine is an established inhibitor of calmodulin, a calcium-binding protein involved in numerous cellular processes, including cell proliferation.[1][2]
-
Induction of Apoptosis and Cell Cycle Arrest : Fluphenazine can induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cells.[3][4]
Below are diagrams illustrating the key signaling pathways affected by fluphenazine.
Caption: Fluphenazine antagonizes the Dopamine D2 receptor, inhibiting downstream signaling.
Caption: Fluphenazine inhibits the Akt and Wnt signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of fluphenazine's performance.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability.
-
Principle : Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Outline :
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with various concentrations of fluphenazine or other test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol Outline :
-
Cell Treatment : Treat cells with fluphenazine or other compounds to induce apoptosis.
-
Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation : Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anticancer properties of a compound like fluphenazine.
Caption: General workflow for in vitro and in vivo evaluation of anticancer compounds.
References
- 1. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo toxicity of phenothiazines to cells of a transplantable tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
Independent Verification of Dequalinium Chloride (Fluomizin) Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of dequalinium chloride, the active ingredient in Fluomizin, against other therapeutic alternatives. The information is based on publicly available experimental data from clinical trials.
Mechanism of Action
Dequalinium chloride is a quaternary ammonium compound with a broad antimicrobial spectrum.[1][2] Its primary mechanism of action involves increasing the permeability of the microbial cell membrane, which leads to the loss of essential intracellular components and subsequent cell death.[1][3] Additionally, dequalinium chloride can inhibit membrane-bound enzymes involved in cellular respiration and other metabolic processes.[1][3] This multi-faceted mechanism of action makes the development of microbial resistance less likely.[2]
Comparative Clinical Trial Data
The efficacy and safety of dequalinium chloride have been evaluated in several randomized clinical trials against standard treatments for bacterial vaginosis (BV) and vulvovaginal candidiasis (VVC).
Dequalinium Chloride vs. Clindamycin for Bacterial Vaginosis
A multinational, multicenter, single-blind, randomized trial compared the efficacy and safety of dequalinium chloride vaginal tablets with clindamycin vaginal cream in women with bacterial vaginosis.[4]
| Outcome | Dequalinium Chloride (n=164) | Clindamycin (n=157) | p-value |
| Clinical Cure Rate (Follow-up 1) | 81.5% | 78.4% | - |
| Clinical Cure Rate (Follow-up 2) | 79.5% | 77.6% | - |
| Post-treatment VVC | 2.5% | 7.7% | 0.06 |
Dequalinium Chloride vs. Metronidazole for Bacterial Vaginosis
A phase 4, multicenter, triple-blind, double-dummy, non-inferiority randomized clinical trial was conducted to compare dequalinium chloride with oral metronidazole for the treatment of bacterial vaginosis.[5][6]
| Outcome | Dequalinium Chloride (n=72) | Metronidazole (n=75) | Treatment Difference (95% CI) |
| Clinical Cure Rate (Visit 1, ITT) | 92.8% | 93.2% | -0.5% (-10.8 to 9.8) |
| Clinical Cure Rate (Visit 1, PP) | 93.1% | 90.6% | 2.5% (-9.4 to 14.4) |
| "Very Good" Tolerability Rating by Patient | 60.0% | 38.9% | - |
| Treatment-Emergent Adverse Events | 8 patients | 15 patients | - |
ITT: Intention-to-Treat population; PP: Per-Protocol population
Dequalinium Chloride vs. Clotrimazole for Vulvovaginal Candidiasis
A double-blind, randomized study compared the clinical response of dequalinium chloride vaginal tablets to clotrimazole vaginal tablets in patients with vulvovaginal candidiasis.[7][8]
| Outcome | Dequalinium Chloride (n=74) | Clotrimazole (n=76) | p-value |
| Comparable Clinical Response (C1) | - | - | 0.197 |
| Comparable Clinical Response (C2) | - | - | 0.985 |
| Positive Microscopic Exam (C1) | 25.3% | 14.9% | - |
| Positive Microscopic Exam (C2) | 42.4% | 24.3% | - |
| Positive Fungal Culture (C1) | 65.7% | 33.8% | - |
| Positive Fungal Culture (C2) | 69.7% | 36.6% | - |
C1: Follow-up at 10 ± 2 days; C2: Follow-up at 38 ± 4 days
Experimental Protocols
Below are the methodologies for the key clinical trials cited in this guide.
Dequalinium Chloride vs. Clindamycin (NCT01125410)
-
Study Design: A multinational, multicenter, single-blind, randomized, active-controlled study with two parallel groups.[9]
-
Participants: Women diagnosed with bacterial vaginosis.
-
Intervention:
-
Primary Outcome: Clinical cure based on Amsel's criteria at the first follow-up visit (3 to 14 days after the end of therapy).[4]
-
Follow-up: Two control examinations were performed 3 to 14 days and 2 to 6 weeks after the end of therapy.[9]
Dequalinium Chloride vs. Metronidazole (EudraCT: 2020-002489-15)
-
Study Design: A phase 4, multicenter, triple-blind, double-dummy, parallel, non-inferiority randomized clinical trial.[6]
-
Participants: Premenopausal women aged 18 years or older with a diagnosis of bacterial vaginosis based on Amsel criteria.[6][11]
-
Intervention:
-
Primary Outcome: The absolute difference in clinical cure rates between the two groups 7 to 11 days after the start of treatment, with a non-inferiority margin of 15 percentage points.[6]
-
Follow-up: A follow-up visit was conducted at 1 month.[6]
Dequalinium Chloride vs. Clotrimazole (NCT02242695)
-
Study Design: A double-blind, randomized study.[8]
-
Participants: Women diagnosed with vulvovaginal candidiasis by microscopic examination.[8]
-
Intervention:
-
Primary Outcome: Improvement of VVC symptoms, microscopic examination, and fungal culture.[8]
-
Follow-up: Two follow-up visits at 10 ± 2 days and 38 ± 4 days.[8]
References
- 1. What is the mechanism of Dequalinium Chloride? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is Dequalinium Chloride used for? [synapse.patsnap.com]
- 4. A comparison of dequalinium chloride vaginal tablets (Fluomizin®) and clindamycin vaginal cream in the treatment of bacterial vaginosis: a single-blind, randomized clinical trial of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Dequalinium Chloride vs Metronidazole for the Treatment of Bacterial Vaginosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Dequalinium Chloride vs Metronidazole for the Treatment of Bacterial Vaginosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vaginal tablets of dequalinium chloride 10 mg versus clotrimazole 100 mg for vaginal candidiasis: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of Efficacy of 10 mg Dequalinium Chloride (Fluomizin) in the Local Treatment of Bacterial Vaginosis | Clinical Research Trial Listing [centerwatch.com]
- 10. awttc.nhs.wales [awttc.nhs.wales]
- 11. Dequalinium Is Noninferior to Metronidazole for Bacterial Vaginosis | AAFP [aafp.org]
Unraveling Photostability: A Comparative Guide to Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that profoundly influences the quality and reliability of experimental data. Among the key performance indicators, photostability—a fluorophore's resistance to light-induced degradation—stands as a paramount concern, especially in experiments requiring prolonged or intense illumination. This guide provides a comparative analysis of the photostability of common fluorescent probes.
A Note on "Flumezin": Initial searches for a fluorescent probe named "this compound" did not yield any specific information within scientific literature or commercial supplier databases. The name may be a novel or highly specialized product not yet widely documented, or a potential misspelling of another probe. The following comparison, therefore, focuses on widely-used and well-characterized fluorescent probes. We encourage users with information on "this compound" to provide further details for a direct comparison.
Understanding Photostability and its Importance
Photobleaching, or the irreversible fading of a fluorescent signal upon exposure to light, is a major challenge in fluorescence microscopy.[1] This phenomenon can significantly limit the duration of image acquisition and compromise the quantitative accuracy of experiments.[1] The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the intrinsic chemical structure of the fluorophore.[2] Highly photostable probes are essential for demanding applications such as live-cell imaging, single-molecule tracking, and high-resolution microscopy.
Key Parameters for Evaluating Fluorescent Probes
To objectively compare fluorescent probes, two key photophysical parameters are considered:
-
Quantum Yield (Φ): This represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A higher quantum yield corresponds to a brighter fluorescent signal.[5]
-
Molar Extinction Coefficient (ε): This value indicates how strongly a molecule absorbs light at a specific wavelength. A higher extinction coefficient means the molecule is more effective at capturing excitation light.
The overall brightness of a fluorescent probe is proportional to the product of its quantum yield and molar extinction coefficient.
Comparative Data of Common Fluorescent Probes
The following table summarizes the key photophysical properties of several widely used fluorescent probes, providing a basis for comparison.
| Fluorescent Probe Family | Specific Dye Example | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | High |
| Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69 | High[2][6] | |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | High | |
| Cyanine Dyes | Cy3 | 550 | 570 | 150,000 | 0.15 | Moderate to High |
| Cy5 | 649 | 670 | 250,000 | 0.27 | Moderate | |
| Fluorescein | FITC | 495 | 521 | 80,000 | 0.36 | Low[2][6] |
| Rhodamine | TRITC | 557 | 576 | 85,000 | 0.28 | Moderate |
Note: The photostability of fluorescent probes can be influenced by the experimental conditions, including the mounting medium, presence of antifade reagents, and the specific biological sample. The data presented here is for comparative purposes under typical experimental conditions. The Alexa Fluor family of dyes is generally recognized for its superior photostability compared to traditional dyes like FITC.[2][6]
Experimental Protocol for Photostability Measurement
A common method to quantify the photostability of a fluorescent probe is to measure its photobleaching rate under controlled illumination.
Objective: To determine the rate of fluorescence intensity decay of a fluorescently labeled sample upon continuous exposure to excitation light.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Fluorescently labeled sample (e.g., cells stained with the fluorescent probe).
-
Image acquisition and analysis software.
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled sample according to the specific experimental protocol.
-
Image Acquisition Setup:
-
Place the sample on the microscope stage.
-
Select the appropriate filter set for the fluorescent probe being tested.
-
Set the excitation light intensity to a constant and relevant level for the intended application.
-
Define a region of interest (ROI) for analysis.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 5 seconds) under continuous illumination.
-
Continue image acquisition until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be determined by fitting the decay curve to an exponential function. A slower decay rate indicates higher photostability.
-
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for a photostability comparison experiment.
References
- 1. Photobleaching [evidentscientific.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Inability to Fulfill Request: Lack of a Specific Molecular Target for "Flumezin"
A direct comparison between the efficacy of "Flumezin" and siRNA knockdown of a specific target protein cannot be provided as requested. Comprehensive research indicates that "this compound" is a trade name for dequalinium chloride, an antiseptic and anti-infective agent, which does not have a specific protein target in the manner of a targeted molecular therapy.
The initial investigation into "this compound" revealed that it is primarily marketed as Fluomizin, containing the active ingredient dequalinium chloride. This compound is a quaternary ammonium salt used as a gynaecological antiseptic. Its mechanism of action involves increasing the permeability of bacterial cell membranes, which leads to cell death[1][2][3][4][5]. This is a broad, non-specific antimicrobial action rather than a targeted interaction with a single host or pathogen protein.
Further searches for "this compound" identified a chemical compound with this name in the PubChem database[6]. However, there is no associated biological data, such as a known protein target or involvement in specific signaling pathways, that would allow for a meaningful comparison with siRNA-mediated gene silencing.
The user's request to compare this compound's efficacy with siRNA knockdown of a "[target protein]" is predicated on "this compound" acting as a specific inhibitor of a particular protein. Since no such target protein is known or documented for dequalinium chloride (the active ingredient of Fluomizin), and no biological target is specified for the "this compound" chemical entity, the core premise of the comparison is not supported by available scientific literature.
Small interfering RNA (siRNA) is a tool for post-transcriptional gene silencing, where it specifically targets the messenger RNA (mRNA) of a particular gene, leading to the degradation of the mRNA and a reduction in the synthesis of the corresponding protein[7][8][9]. A comparison of efficacy would require a common molecular target, which in this case is absent.
Therefore, without a defined target protein for "this compound," it is impossible to:
-
Identify relevant experimental data comparing its efficacy to siRNA knockdown.
-
Summarize quantitative data into a comparative table.
-
Provide detailed experimental protocols for such a comparison.
-
Create diagrams of relevant signaling pathways or experimental workflows.
We advise the user to verify the compound of interest and its specific molecular target. If "this compound" is being used in a research context with a newly discovered target, that information would be required to proceed with generating the requested comparative guide.
References
- 1. products.pharmacyboardkenya.org [products.pharmacyboardkenya.org]
- 2. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 3. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 4. medicines.org.uk [medicines.org.uk]
- 5. mims.com [mims.com]
- 6. This compound | C11H9F3N2O3 | CID 168373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knocking down Disease with siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Flumezin (Dequalinium Chloride): A Comparative Review of Applications and Limitations in the Treatment of Vaginal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications and limitations of Flumezin (active ingredient: dequalinium chloride), a topical anti-infective and antiseptic agent. Its performance is compared with common alternative treatments for bacterial vaginosis (BV) and vulvovaginal candidiasis (VVC), supported by data from clinical studies.
Overview of this compound (Dequalinium Chloride)
Dequalinium chloride is a quaternary ammonium compound with a broad antimicrobial spectrum, effective against various Gram-positive and Gram-negative bacteria, fungi, and protozoa. Its primary application is the local treatment of vaginal infections.
Mechanism of Action
The antimicrobial activity of dequalinium chloride is multifactorial. It primarily acts as a surfactant, increasing the permeability of microbial cell membranes, which leads to the loss of essential intracellular components and ultimately cell death. Additionally, it has been shown to interfere with microbial enzyme activity and inhibit protein synthesis. This multi-target mechanism is a key advantage, as the development of microbial resistance is considered unlikely.
Comparative Efficacy
This compound has been clinically evaluated against standard therapies for bacterial vaginosis and vulvovaginal candidiasis, demonstrating comparable efficacy.
This compound vs. Clindamycin for Bacterial Vaginosis
A key study compared the efficacy of intravaginal dequalinium chloride (10 mg daily for 6 days) with intravaginal clindamycin cream (2% daily for 7 days) in the treatment of bacterial vaginosis. The results indicated that dequalinium chloride was non-inferior to clindamycin in achieving clinical cure.
Table 1: Clinical Efficacy of Dequalinium Chloride vs. Clindamycin for Bacterial Vaginosis [1][2][3][4]
| Outcome | Dequalinium Chloride (Fluomizin) | Clindamycin |
| Clinical Cure Rate (1 week post-treatment) | 81.5% | 78.4% |
| Clinical Cure Rate (4 weeks post-treatment) | 79.5% | 77.6% |
This compound vs. Clotrimazole for Vulvovaginal Candidiasis
In a double-blind, randomized study, the clinical response to dequalinium chloride (10 mg daily for 6 days) was compared to clotrimazole (100 mg daily for 6 days) for the treatment of vulvovaginal candidiasis. The study found a comparable clinical improvement in symptoms between the two treatments. However, clotrimazole showed a greater improvement in mycological clearance (negative microscopy and culture).[5]
Table 2: Efficacy of Dequalinium Chloride vs. Clotrimazole for Vulvovaginal Candidiasis [5]
| Outcome | Dequalinium Chloride (Fluomizin) | Clotrimazole |
| Microscopy Positive (10 days post-treatment) | 25.3% | 14.9% |
| Culture Positive (10 days post-treatment) | 65.7% | 33.8% |
| Microscopy Positive (38 days post-treatment) | 42.4% | 24.3% |
| Culture Positive (38 days post-treatment) | 69.7% | 36.6% |
Experimental Protocols
The following are summaries of the methodologies employed in the key clinical trials cited in this guide.
Protocol: Dequalinium Chloride vs. Clindamycin for Bacterial Vaginosis
-
Study Design: A multinational, multicenter, single-blind, randomized, active-controlled study.
-
Participants: 321 women diagnosed with bacterial vaginosis based on the presence of all four Amsel criteria.
-
Intervention:
-
Test Group: 10 mg dequalinium chloride vaginal tablets, one tablet daily for 6 days.
-
Control Group: 2% clindamycin vaginal cream, one applicator full daily for 7 days.
-
-
Primary Outcome: Clinical cure, defined as the absence of clue cells and a negative result for at least two other Amsel criteria at 1 week post-treatment.
-
Follow-up: Assessments were conducted at 1 week and 4 weeks after the end of treatment.
Protocol: Dequalinium Chloride vs. Clotrimazole for Vulvovaginal Candidiasis
-
Study Design: A double-blind, randomized, controlled study.[5]
-
Participants: 150 women diagnosed with vulvovaginal candidiasis confirmed by microscopic examination. Exclusion criteria included immunocompromised conditions, recent use of antifungal drugs, and recurrent VVC.[5]
-
Intervention:
-
Outcome Measures: Improvement of VVC symptoms, microscopic examination, and fungal culture.[5]
-
Follow-up: Assessments were conducted at 10 ± 2 days and 38 ± 4 days post-treatment.[5]
Limitations and Side Effects of this compound
While generally well-tolerated, this compound has some limitations and potential side effects.
-
Local Irritation: The most common side effects are local, including vaginal discharge, pruritus, and a burning sensation.
-
Incomplete Dissolution: The tablet excipients may not dissolve completely, which can result in residue being found in underwear. This does not, however, impact the efficacy of the product.
-
Contraindications: this compound is contraindicated in individuals with ulceration of the vaginal epithelium and in young girls who have not reached sexual maturity.
-
Use During Menstruation: Treatment should be interrupted during menstruation.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Dequalinium Chloride.
References
- 1. A comparison of dequalinium chloride vaginal tablets (Fluomizin®) and clindamycin vaginal cream in the treatment of bacterial vaginosis: a single-blind, randomized clinical trial of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review | springermedizin.de [springermedizin.de]
- 4. [PDF] A Comparison of Dequalinium Chloride Vaginal Tablets (Fluomizin®) and Clindamycin Vaginal Cream in the Treatment of Bacterial Vaginosis: A Single-Blind, Randomized Clinical Trial of Efficacy and Safety | Semantic Scholar [semanticscholar.org]
- 5. Vaginal tablets of dequalinium chloride 10 mg versus clotrimazole 100 mg for vaginal candidiasis: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluomizin® (Dequalinium Chloride): A Comparative Benchmarking Guide Against Gold Standard Therapies for Bacterial Vaginosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluomizin® (active ingredient: dequalinium chloride) against the gold standard treatments for bacterial vaginosis (BV), clindamycin and metronidazole. The information presented is based on available clinical trial data and is intended to inform research and drug development professionals.
Executive Summary
Fluomizin®, a locally administered antiseptic, demonstrates comparable efficacy to the gold standard antibiotic treatments for bacterial vaginosis, clindamycin and metronidazole. Clinical trials indicate non-inferiority in clinical cure rates with a favorable safety and tolerability profile. Its broad-spectrum antimicrobial action, which involves disruption of bacterial cell membrane integrity and function, presents a different mechanism of action compared to traditional antibiotics, potentially reducing the risk of resistance.
Data Presentation: Fluomizin® vs. Gold Standard Therapies
The following tables summarize the quantitative data from key clinical trials comparing dequalinium chloride (DQC) with clindamycin and metronidazole for the treatment of bacterial vaginosis.
Table 1: Dequalinium Chloride vs. Clindamycin in the Treatment of Bacterial Vaginosis
| Outcome Measure | Dequalinium Chloride (10 mg vaginal tablet, once daily for 6 days) | Clindamycin (2% vaginal cream, once daily for 7 days) |
| Clinical Cure Rate (1 week post-treatment) | 81.5% | 78.4% |
| Clinical Cure Rate (1 month post-treatment) | 79.5% | 77.6% |
| Patient-rated Efficacy (Good or Very Good) | >90% | >90% |
| Investigator-rated Efficacy (Good or Very Good) | >90% | >90% |
| Patient-rated Tolerability (Good or Very Good) | >90% | >90% |
| Investigator-rated Tolerability (Good or Very Good) | >90% | >90% |
| Adverse Events | Generally well-tolerated with localized events being most common. | Generally well-tolerated with localized events being most common. |
Table 2: Dequalinium Chloride vs. Metronidazole in the Treatment of Bacterial Vaginosis
| Outcome Measure | Dequalinium Chloride (10 mg vaginal tablet, once daily for 6 days) | Metronidazole (500 mg oral tablet, twice daily for 7 days) |
| Clinical Cure Rate (7-11 days post-treatment, Intention-to-Treat) | 92.8% | 93.2%[1] |
| Clinical Cure Rate (7-11 days post-treatment, Per-Protocol) | 93.1% | 90.6%[1] |
| Patient-rated Tolerability (Very Good) | 60.0% | 38.9%[1] |
| Investigator-rated Efficacy (Good or Very Good) | 92.8% | 93.2% |
| Treatment-Emergent Adverse Events | Lower incidence of adverse events reported.[2] | Higher incidence of adverse events reported.[2] |
Experimental Protocols
Key Experiment 1: Clinical Trial Comparing Dequalinium Chloride and Clindamycin
Methodology:
A multinational, multicenter, single-blind, randomized clinical trial was conducted to compare the efficacy and safety of dequalinium chloride vaginal tablets with clindamycin vaginal cream in women diagnosed with bacterial vaginosis.
-
Patient Population: Premenopausal women aged 18 years or older with a clinical diagnosis of bacterial vaginosis based on Amsel's criteria (at least three of the following: homogeneous, thin, whitish vaginal discharge; vaginal pH > 4.5; positive whiff test; presence of >20% clue cells on wet mount microscopy).
-
Intervention:
-
Dequalinium Chloride Group: One 10 mg dequalinium chloride vaginal tablet administered once daily for six days.
-
Clindamycin Group: 5 g of 2% clindamycin vaginal cream administered once daily for seven days.
-
-
Primary Outcome: The primary endpoint was the clinical cure rate at 7-11 days after the start of treatment, defined by the resolution of the signs and symptoms of bacterial vaginosis according to Amsel's criteria.
-
Secondary Outcomes: Secondary outcomes included clinical cure rate at one month post-treatment, patient and investigator assessments of efficacy and tolerability, and the incidence of adverse events.
-
Microbiological Assessment: Vaginal fluid samples were collected at baseline and follow-up visits for Gram staining and calculation of the Nugent score to assess the vaginal microbiota.
Key Experiment 2: Clinical Trial Comparing Dequalinium Chloride and Metronidazole
Methodology:
A phase 4, multicenter, triple-blind, double-dummy, parallel, noninferiority randomized clinical trial was conducted to compare dequalinium chloride with oral metronidazole for the treatment of bacterial vaginosis.[1]
-
Patient Population: Premenopausal women aged 18 years or older with a diagnosis of bacterial vaginosis confirmed by Amsel's criteria.
-
Intervention:
-
Dequalinium Chloride Group: One 10 mg dequalinium chloride vaginal tablet and one oral placebo tablet administered daily for six days, followed by one oral placebo tablet for one day.
-
Metronidazole Group: One 500 mg oral metronidazole tablet twice daily and one placebo vaginal tablet once daily for seven days.
-
-
Primary Outcome: The primary outcome was the clinical cure rate 7 to 11 days after the start of treatment, with a noninferiority margin of 15 percentage points.[1]
-
Secondary Outcomes: Secondary endpoints included clinical cure rate at the one-month follow-up, bacteriological cure rate (based on Nugent score), therapeutic cure rate (both clinical and bacteriological cure), and assessments of efficacy and tolerability by patients and investigators.[3]
-
Safety Assessment: The incidence and severity of treatment-emergent adverse events were monitored throughout the study.
Key Laboratory Methodology: Nugent Scoring
The Nugent score is a standardized method for assessing Gram-stained vaginal smears to diagnose bacterial vaginosis.
-
Sample Collection: A vaginal fluid sample is collected using a sterile swab from the lateral vaginal wall.
-
Smear Preparation: The swab is rolled onto a clean glass slide to create a thin, even smear, which is then air-dried and heat-fixed.
-
Gram Staining: The slide is subjected to a standard Gram staining procedure.
-
Microscopic Examination: The stained smear is examined under a microscope at 1000x magnification (oil immersion).
-
Morphotype Quantification: The number of three bacterial morphotypes are quantified over several microscopic fields:
-
Large Gram-positive rods (Lactobacillus morphotypes): Scored from 0 (abundant) to 4 (absent).
-
Small Gram-variable rods (Gardnerella vaginalis and Bacteroides morphotypes): Scored from 0 (absent) to 4 (abundant).
-
Curved Gram-variable rods (Mobiluncus spp. morphotypes): Scored from 0 (absent) to 2 (present).
-
-
Score Calculation and Interpretation: The scores for each morphotype are summed to produce a total Nugent score ranging from 0 to 10.
-
0-3: Normal vaginal flora.
-
4-6: Intermediate flora.
-
7-10: Consistent with bacterial vaginosis.[4]
-
Mandatory Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
